Product packaging for 2-Methylthiophenothiazine(Cat. No.:CAS No. 7643-08-5)

2-Methylthiophenothiazine

Numéro de catalogue: B120294
Numéro CAS: 7643-08-5
Poids moléculaire: 245.4 g/mol
Clé InChI: OBVKBOLDEFIQDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylthiophenothiazine is a versatile phenothiazine derivative that serves as a valuable scaffold and intermediate in medicinal chemistry and biological research. It functions as a novel and specific NADPH oxidase-1 (NOX1) inhibitor, a property exploited in studies investigating pathways in human colon cancer cells, particularly in blocking the formation of functional invadopodia . The phenothiazine core is a privileged structure in drug discovery, and its derivatives are extensively investigated for their multifaceted biological activities . Research into phenothiazine-based hybrids, which often use structures like this compound as a starting point, has revealed promising anticancer properties. These compounds can induce apoptosis and demonstrate cytotoxic effects in various human cancer cell lines, including breast and gastric cancers . The mechanism of action for such phenothiazine hybrids may involve the disruption of tubulin dynamics, leading to cell cycle arrest, and the regulation of signaling pathways such as wnt/β-catenin . Furthermore, the phenothiazine scaffold is recognized for its potential in antifungal applications, with studies indicating that its activity correlates with calmodulin antagonism, providing a possible mechanism for its effect against pathogens like Cryptococcus neoformans . As a chemical building block, this compound is also a known intermediate in the synthesis of pharmacologically active phenothiazine drugs, underlining its importance in synthetic organic chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NS2 B120294 2-Methylthiophenothiazine CAS No. 7643-08-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methylsulfanyl-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVKBOLDEFIQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064759
Record name 10H-Phenothiazine, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7643-08-5
Record name 2-(Methylthio)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7643-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 2-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10H-Phenothiazine, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylthio)-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(methylsulfanyl)-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylthiophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylthiophenothiazine, a key intermediate in the development of various pharmaceutically active compounds. This document details the primary synthetic routes, experimental protocols, and analytical characterization of this important heterocyclic compound.

Introduction

This compound, also known as 2-(methylthio)-10H-phenothiazine, is a derivative of phenothiazine (B1677639), a class of compounds with significant pharmacological activity. It serves as a crucial building block in the synthesis of antipsychotic drugs such as Thioridazine and Mesoridazine.[1][2] The introduction of the methylthio group at the 2-position of the phenothiazine core is a key step in defining the pharmacological profile of these drugs. This guide outlines the established methods for its preparation and the analytical techniques used for its characterization.

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves a multi-step process starting from phenothiazine. The overall synthetic strategy is a regioselective functionalization of the phenothiazine ring.[3][4]

A well-established synthetic pathway proceeds through the following key steps:

  • N-Acylation of Phenothiazine: The nitrogen atom of the phenothiazine ring is first protected with an acyl group to direct the subsequent electrophilic substitution.

  • Sulfinylation: The N-acyl-phenothiazine undergoes a regioselective sulfinylation at the 2-position using sulfur dioxide in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to yield N-acyl-phenothiazine-2-sulfinic acid.[3]

  • Reduction: The sulfinic acid intermediate is then reduced to the corresponding thiol, 2-mercapto-phenothiazine.

  • S-Methylation: The final step involves the methylation of the thiol group to afford this compound.[1][3]

Experimental Protocols

While detailed, step-by-step laboratory protocols with precise quantities are not extensively available in the public domain, the following procedures are based on the methodologies described in the patent literature.[3][4]

Step 1: N-Acylation of Phenothiazine (General Procedure)

  • Phenothiazine is reacted with an acylating agent (e.g., acetic anhydride, acetyl chloride) in an appropriate solvent.

  • The reaction mixture is typically heated to ensure complete reaction.

  • The N-acylated product is then isolated and purified by standard techniques such as recrystallization.

Step 2: Synthesis of N-Acyl-phenothiazine-2-sulfinic acid

  • To a suspension of aluminum trichloride in an inert solvent, sulfur dioxide gas is bubbled.

  • The N-acyl-phenothiazine, dissolved in an inert solvent, is then added to this mixture.

  • The reaction is stirred at a controlled temperature until the starting material is consumed.

  • Work-up involves careful quenching of the reaction mixture and extraction to isolate the sulfinic acid derivative.[3]

Step 3: Reduction to 2-Mercapto-phenothiazine

  • The N-acyl-phenothiazine-2-sulfinic acid is reduced using a suitable reducing agent, such as zinc in the presence of an acid.[3]

  • This step also typically results in the deprotection of the N-acyl group.

  • The resulting 2-mercapto-phenothiazine is then isolated and purified.

Step 4: S-Methylation to this compound

  • 2-Mercapto-phenothiazine is dissolved in a suitable solvent with a base to form the thiolate anion.

  • A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is then added to the reaction mixture.[1][3]

  • The reaction is monitored until completion, followed by work-up and purification of the final product, this compound. The product can be purified by recrystallization.[3]

Characterization of this compound

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₁NS₂[5][6]
Molecular Weight 245.36 g/mol [6]
Appearance White to Orange to Green powder to crystal[7]
Melting Point 138-140 °C[3][8]
CAS Number 7643-08-5[6]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following provides an overview of the expected spectral characteristics based on its structure and data from closely related compounds.

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.

  • Molecular Ion (M⁺): The mass spectrum shows a molecular ion peak at m/z = 245, which corresponds to the molecular weight of the compound.

  • Key Fragmentation Peaks: Significant fragment ions are observed at m/z = 230 (loss of CH₃), 198 (loss of SCH₃), and 199.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the S-methyl protons around δ 2.4-2.5 ppm. The aromatic protons on the phenothiazine ring system would appear as a complex multiplet pattern in the region of δ 6.8-7.5 ppm. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the S-methyl carbon at approximately δ 15-20 ppm. The aromatic carbons would resonate in the range of δ 115-150 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands below 3000 cm⁻¹ for the methyl group.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Absorption around 1250-1350 cm⁻¹.

  • C-S Stretch: Bands in the 600-800 cm⁻¹ region.

Visualization of Experimental Workflow

The synthesis of this compound can be visualized as a sequential workflow.

G cluster_0 Synthesis of this compound Phenothiazine Phenothiazine NAcylPhenothiazine N-Acyl-phenothiazine Phenothiazine->NAcylPhenothiazine Acylation SulfinicAcid N-Acyl-phenothiazine-2-sulfinic acid NAcylPhenothiazine->SulfinicAcid Sulfinylation (SO2 / AlCl3) MercaptoPhenothiazine 2-Mercapto-phenothiazine SulfinicAcid->MercaptoPhenothiazine Reduction Methylthiophenothiazine This compound MercaptoPhenothiazine->Methylthiophenothiazine S-Methylation

Synthetic pathway for this compound.

Logical Relationship of Characterization

The characterization of this compound relies on the convergence of data from multiple analytical techniques to confirm its identity and purity.

G cluster_1 Characterization Workflow Compound Synthesized This compound MP Melting Point Compound->MP MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR Structure Confirmed Structure and Purity MP->Structure MS->Structure NMR->Structure IR->Structure

Analytical workflow for structural confirmation.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The outlined synthetic route provides a reliable method for the preparation of this key pharmaceutical intermediate. While comprehensive experimental and spectroscopic data in the public domain is limited, this guide consolidates the available information to provide a foundational understanding for researchers and professionals in the field of drug development. Further research to publish detailed experimental protocols and complete spectroscopic data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthiophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Understanding its physicochemical properties is crucial for its application in drug design, development, and manufacturing processes. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its role as a synthetic intermediate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NS₂[2][5][6][7]
Molecular Weight 245.36 g/mol [2][5][6][7]
Melting Point 135 - 144 °C[5][7][8][9][10]
Boiling Point 190-200 °C at 0.05 Torr[7][8][9]
Solubility Slightly soluble in DMSO and Methanol.[7][9] Insoluble in water.[7][9]
pKa (Predicted) -1.51 ± 0.20[7][9]
LogP (XLogP3) 4.7[6]
Appearance Off-White to Light Grey Solid/Powder[7][9][11]
CAS Number 7643-08-5[5][6][7][8]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.[6][8] This powder is then packed into a capillary tube to a height of 2-3 mm.[5][8]

  • Apparatus: A melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor, is used.[9]

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus.[9] The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[9]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[6][12] The melting point is reported as the range T1-T2.[8][9] For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds like this compound, which have a high boiling point, this is often determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method (Under Reduced Pressure)

  • Apparatus: A vacuum distillation setup is used, which includes a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer to measure the pressure.

  • Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 0.05 Torr).[7][8] The sample is then heated.[13]

  • Data Recording: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.[13][14][15] This provides the boiling point at that specific reduced pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Procedure: A known amount of this compound is added to a known volume of the solvent (e.g., DMSO, Methanol, water) in a flask.[7][10][11] The flask is then sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: After agitation, the solution is filtered to remove any undissolved solid. The concentration of this compound in the filtered solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a weakly basic compound like a phenothiazine derivative, it is more accurately the pKa of its conjugate acid.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[16][17] The pH of the solution is monitored throughout the titration using a calibrated pH meter.[16]

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.[18][19] The equivalence point is determined from the inflection point of the curve. The half-equivalence point, where half of the base has been neutralized, corresponds to the pH at which pH = pKa.[18][19]

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium.

Methodology: HPLC Method

  • Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity.[20][21][22]

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system.[21][22] A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

  • Calculation: The retention factor for this compound is determined from its retention time. The LogP value is then calculated from the calibration curve.[23]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several psychoactive drugs, most notably Thioridazine.[2] The synthesis pathway generally involves the functionalization of a phenothiazine core.

Synthesis_Pathway Phenothiazine Phenothiazine N_Protected_Phenothiazine N-Protected Phenothiazine Phenothiazine->N_Protected_Phenothiazine Acylation Functionalized_Intermediate Functionalized Intermediate N_Protected_Phenothiazine->Functionalized_Intermediate Sulfinylation/ Sulfonation Mercapto_Phenothiazine 2-Mercapto- phenothiazine Functionalized_Intermediate->Mercapto_Phenothiazine Reduction Methylthiophenothiazine 2-Methylthio- phenothiazine Mercapto_Phenothiazine->Methylthiophenothiazine Methylation Thioridazine Thioridazine Methylthiophenothiazine->Thioridazine Further Synthesis

Synthesis of this compound and its role as an intermediate.

The synthesis of this compound can be achieved through a multi-step process starting from phenothiazine.[2] This involves the protection of the nitrogen atom, followed by regioselective functionalization at the 2-position, reduction, and finally methylation to yield the desired product. This intermediate is then utilized in further synthetic steps to produce final drug molecules like Thioridazine.[2][24][25]

Biological Context

While this compound is primarily recognized as a synthetic intermediate, the broader class of phenothiazine derivatives exhibits a wide range of biological activities.[26][27][28] These activities include antipsychotic, antihistaminic, antiemetic, and more recently, anticancer and antimicrobial effects.[27][29] The biological activity of phenothiazines is often attributed to their ability to interact with various receptors and biological targets.[29] The specific biological role and potential signaling pathway interactions of this compound itself are not extensively characterized in publicly available literature, as its primary utility lies in its role as a building block for more complex and pharmacologically active molecules.[1][4]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The summarized data and outlined experimental protocols offer a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. A clear understanding of these fundamental characteristics is indispensable for the efficient and effective utilization of this important pharmaceutical intermediate in the synthesis of life-saving medications.

References

An In-depth Technical Guide to 2-Methylthiophenothiazine: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative of significant interest in medicinal chemistry. While not a widely known compound on its own, its importance lies in its role as a key intermediate in the synthesis of several prominent antipsychotic drugs. This document delves into the historical context of phenothiazine discovery, the synthesis of this compound, its physicochemical properties, and its relationship with key signaling pathways. Although direct quantitative biological data for this compound is scarce in publicly available literature, this guide lays the foundational knowledge for researchers and drug development professionals working with this and related compounds.

Introduction: The Dawn of Psychopharmacology and the Rise of Phenothiazines

The story of this compound is intrinsically linked to the broader history of phenothiazine derivatives, a class of compounds that revolutionized the treatment of psychiatric disorders. The journey began with the synthesis of the parent compound, phenothiazine, in 1883.[1] However, its therapeutic potential was not realized until the mid-20th century.

The development of antipsychotic drugs was largely a result of serendipitous discoveries.[2][3] The first phenothiazine derivative to be used in psychiatry was chlorpromazine, which was initially synthesized as an antihistamine.[4] Its calming and antipsychotic effects, discovered in the early 1950s, marked the beginning of the modern era of psychopharmacology.[2][4] This breakthrough spurred the synthesis and investigation of a vast number of phenothiazine derivatives, leading to the development of a range of antipsychotic medications.[2][3]

Physicochemical Properties of this compound

This compound, also known as 2-(Methylthio)-10H-phenothiazine, is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NS₂[5]
Molecular Weight 245.36 g/mol [5]
CAS Number 7643-08-5[5]
Appearance White to Orange to Green powder to crystal[[“]]
Melting Point 140-144 °C[5]
Purity >98.0% (HPLC)[[“]]

Synthesis of this compound: An Experimental Protocol

This compound is a crucial intermediate in the synthesis of several phenothiazine-based drugs, including Thioridazine and Mesoridazine.[7] A patented process outlines a direct and regioselective method for its preparation from phenothiazine.[7]

Overview of the Synthetic Pathway

The synthesis involves the protection of the nitrogen atom of phenothiazine, followed by a sulfinylation reaction to introduce a sulfinic acid group at the 2-position. This intermediate is then reduced to a mercaptan and subsequently methylated to yield this compound.

Synthesis_Workflow Phenothiazine Phenothiazine N_Protected_Phenothiazine N-Protected Phenothiazine Phenothiazine->N_Protected_Phenothiazine Acylation Phenothiazine_2_sulfinic_acid N-Protected Phenothiazine-2-sulfinic acid N_Protected_Phenothiazine->Phenothiazine_2_sulfinic_acid Sulfinylation with SO₂/AlCl₃ Mercapto_Phenothiazine 2-Mercapto-phenothiazine Phenothiazine_2_sulfinic_acid->Mercapto_Phenothiazine Reduction (e.g., Zn/HCl) & Deprotection Methylthiophenothiazine This compound Mercapto_Phenothiazine->Methylthiophenothiazine Methylation (e.g., Dimethyl sulfate)

A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a detailed description of the synthesis of this compound as derived from patent literature.[7]

Step 1: N-Protection of Phenothiazine

  • React phenothiazine with a suitable acylating agent (e.g., an acyl chloride) to protect the nitrogen atom.

Step 2: Sulfinylation

  • Treat the N-protected phenothiazine with sulfur dioxide in the presence of aluminum trichloride. This reaction regioselectively introduces a sulfinic acid group at the 2-position of the phenothiazine ring.

Step 3: Reduction and Deprotection

  • Reduce the N-protected phenothiazine-2-sulfinic acid using a reducing agent such as zinc in an acidic environment (e.g., hydrochloric acid). This step converts the sulfinic acid group to a mercapto (-SH) group and simultaneously removes the N-acyl protecting group.

Step 4: Methylation

  • Directly methylate the resulting 2-mercapto-phenothiazine in the same reaction environment using a conventional methylating agent like dimethyl sulfate (B86663) to yield this compound.

Biological Context and Signaling Pathways

Dopamine (B1211576) D2 Receptor Signaling Pathway

The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism of action for the antipsychotic effects of phenothiazines.[8] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][10]

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates Phenothiazine Phenothiazine Antipsychotic Phenothiazine->D2R Blocks

General Dopamine D2 receptor signaling pathway and the inhibitory action of phenothiazines.
Serotonin (B10506) 5-HT2A Receptor Signaling Pathway

Many atypical antipsychotics, which are often derivatives of or inspired by phenothiazines, also exhibit significant antagonism at serotonin 5-HT2A receptors.[4][5] This action is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms.[8] The 5-HT2A receptor is a Gq-coupled GPCR that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[4][5]

References

Spectroscopic Analysis of 2-Methylthiophenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylthiophenothiazine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and logical workflow diagrams.

Core Spectroscopic Data

The following sections summarize the anticipated and observed spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization. The molecular formula of this compound is C₁₃H₁₁NS₂ with a molecular weight of approximately 245.4 g/mol [1].

Table 1: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
245High[M]⁺ (Molecular Ion)
230Moderate[M - CH₃]⁺
198Moderate[M - SCH₃]⁺

Data sourced from NIST Mass Spectrometry Data Center as cited in PubChem[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (Predicted)

ProtonChemical Shift (ppm)MultiplicityIntegration
N-H8.0 - 9.0br s1H
Aromatic Protons6.8 - 7.5m7H
S-CH₃2.4 - 2.5s3H

Expected ¹³C NMR Data (Predicted)

CarbonChemical Shift (ppm)
Aromatic C-S140 - 150
Aromatic C-N140 - 150
Substituted Aromatic C120 - 140
Unsubstituted Aromatic C-H115 - 130
S-CH₃15 - 20
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of the N-H bond, aromatic C-H bonds, and C-S bonds will be prominent.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, SharpN-H Stretch
3000 - 3100MediumAromatic C-H Stretch
2850 - 2960WeakAliphatic C-H Stretch (S-CH₃)
1560 - 1600Medium-StrongAromatic C=C Bending
1450 - 1500Medium-StrongAromatic C=C Bending
~1250MediumC-N Stretch
650 - 800StrongC-S Stretch and Aromatic C-H Bending

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.

    • The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS Mass Spectrometry (EI) MS_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Data_Analysis_Workflow cluster_spectra Acquired Spectra cluster_interpretation Data Interpretation cluster_structure Structural Elucidation NMR_Spectrum ¹H and ¹³C NMR Spectra Interpret_NMR Chemical Shifts Splitting Patterns Integration NMR_Spectrum->Interpret_NMR IR_Spectrum IR Spectrum Interpret_IR Characteristic Functional Group Absorptions IR_Spectrum->Interpret_IR MS_Spectrum Mass Spectrum Interpret_MS Molecular Ion Peak Fragmentation Pattern MS_Spectrum->Interpret_MS Structure Confirm Structure of This compound Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Logical workflow for the analysis and interpretation of spectroscopic data.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Methylthiophenothiazine and Related Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of phenothiazine (B1677639) derivatives, with a specific focus on presenting analogous data relevant to 2-Methylthiophenothiazine. Due to the limited availability of specific crystallographic data for this compound in publicly accessible literature, this document leverages data from closely related and structurally similar phenothiazine compounds to illustrate the principles of their solid-state chemistry. The guide details experimental protocols for crystallographic analysis and polymorphism screening, presents quantitative data in structured tables, and utilizes visualizations to explain experimental workflows and relevant biological pathways. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of drugs incorporating the phenothiazine scaffold.

Introduction to Phenothiazines and Polymorphism

Phenothiazine and its derivatives are a significant class of heterocyclic compounds widely used in medicine, primarily as antipsychotic drugs.[1][2] The therapeutic efficacy and bioavailability of these active pharmaceutical ingredients (APIs) are critically influenced by their solid-state properties, most notably polymorphism.[3] Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure.[4][5] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and dissolution rate, which in turn can impact the drug's performance and manufacturability.[3][6]

Therefore, a thorough understanding and characterization of the polymorphic landscape of a phenothiazine derivative like this compound are essential during drug development to ensure product consistency, quality, and efficacy. This guide will explore the crystallographic features of phenothiazine analogues and outline the standard methodologies for identifying and characterizing polymorphic forms.

Crystal Structure of Phenothiazine Derivatives

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for phenothiazine and two of its derivatives. This data is presented to serve as a reference for the types of crystal structures that can be expected for this compound.

Table 1: Crystallographic Data for Phenothiazine

ParameterValue
Formula C₁₂H₉NS
System Orthorhombic
Space Group P n m a
a (Å) 7.9000
b (Å) 20.937
c (Å) 5.8824
α (°) 90
β (°) 90
γ (°) 90
Z 4
Data sourced from PubChem CID 7108.[7]

Table 2: Crystallographic Data for Thioridazine

ParameterValue
Formula C₂₁H₂₆N₂S₂
System Orthorhombic
Space Group P na2₁
a (Å) 18.337
b (Å) 12.434
c (Å) 17.376
α (°) 90
β (°) 90
γ (°) 90
Z 8 (2 molecules in asymmetric unit)
Data sourced from an IUCr publication.[8]

Table 3: Crystallographic Data for Thiethylperazine

ParameterValue
Formula C₂₂H₂₉N₃S₂
System Orthorhombic
Space Group P 2₁2₁2₁
a (Å) 12.057
b (Å) 19.953
c (Å) 9.215
α (°) 90
β (°) 90
γ (°) 90
Z 4
Data sourced from Acta Crystallographica.[9]

Experimental Protocols for Crystal Structure and Polymorphism Analysis

A comprehensive polymorph screen is a critical component of drug development.[4] It involves recrystallizing the target compound under a wide range of conditions to identify as many crystalline forms as possible.[4][6]

Polymorphism Screening Workflow

The following diagram illustrates a typical workflow for polymorphism screening in the pharmaceutical industry.

G cluster_0 Phase 1: Sample Preparation & Crystallization cluster_1 Phase 2: Primary Characterization cluster_2 Phase 3: In-depth Analysis of Unique Forms cluster_3 Phase 4: Final Form Selection API API Synthesis (e.g., this compound) Crystallization Diverse Crystallization Methods: - Solvent Evaporation - Cooling Crystallization - Anti-Solvent Addition - Slurry Conversion API->Crystallization XRPD X-Ray Powder Diffraction (XRPD) (Primary Screening Tool) Crystallization->XRPD Thermal Thermal Analysis (DSC, TGA) XRPD->Thermal Group by pattern Spectroscopy Spectroscopy (FTIR, Raman) XRPD->Spectroscopy Group by pattern SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) (Definitive Structure) XRPD->SCXRD Unique form found Stability Stability & Solubility Studies SCXRD->Stability Hygroscopicity Hygroscopicity (DVS) SCXRD->Hygroscopicity Selection Selection of Optimal Polymorph for Development Stability->Selection Hygroscopicity->Selection

Workflow for Polymorphism Screening.
Detailed Methodologies

3.2.1. Crystallization Techniques

  • Objective: To induce crystallization under various thermodynamic and kinetic conditions to access different polymorphic forms.

  • Protocol:

    • Solvent Selection: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points are used.

    • Methods:

      • Slow Evaporation: Solutions of the API are left undisturbed in vials with perforated caps (B75204) to allow for slow solvent evaporation at different temperatures.

      • Cooling Crystallization: Saturated solutions are prepared at an elevated temperature and then cooled at controlled rates to induce crystallization.

      • Anti-Solvent Addition: An anti-solvent (in which the API is poorly soluble) is slowly added to a solution of the API to induce precipitation.

      • Slurry Conversion: A suspension of the API in a solvent is agitated at a constant temperature for an extended period, allowing for conversion to the most stable form.

3.2.2. X-Ray Powder Diffraction (XRPD)

  • Objective: To identify and distinguish between different crystalline forms based on their unique diffraction patterns.[5][6]

  • Protocol:

    • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

    • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

    • Data Analysis: The resulting diffractogram (intensity vs. 2θ) serves as a fingerprint for the crystalline form. Different polymorphs will produce distinct patterns.

3.2.3. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and detect any solid-state phase transitions.[6]

  • Protocol:

    • Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.

    • Thermal Analysis: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference pan.

    • Data Analysis: Endothermic events (like melting) and exothermic events (like recrystallization) are identified as peaks in the thermogram.

3.2.4. Single-Crystal X-Ray Diffraction (SC-XRD)

  • Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing definitive proof of a new polymorph.[10][11]

  • Protocol:

    • Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer.

    • Data Collection: The crystal is rotated in a beam of X-rays, and a large number of diffraction intensities are collected.

    • Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Biological Signaling Pathways of Phenothiazines

Phenothiazine antipsychotics are thought to primarily exert their effects by acting as antagonists at dopamine (B1211576) D2 receptors.[2][12][13] However, they also interact with a variety of other receptors, leading to a complex pharmacological profile.[12] Their activity can modulate key intracellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_0 Dopamine Receptor Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK/ERK Pathway Phenothiazine Phenothiazine Derivative (e.g., this compound) D2R Dopamine D2 Receptor Phenothiazine->D2R Antagonism PI3K PI3K Phenothiazine->PI3K Ras Ras Phenothiazine->Ras AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Phenothiazine Derivative Signaling Pathways.

Conclusion

The solid-state properties of phenothiazine derivatives are of paramount importance in pharmaceutical development. While specific crystallographic data for this compound remains to be fully characterized in public literature, the analysis of its structural analogues provides a robust framework for understanding its potential crystalline forms. A systematic and rigorous approach to polymorphism screening, employing a suite of analytical techniques such as XRPD, DSC, and SC-XRD, is crucial for identifying the optimal solid form for development. This ensures the consistent delivery of a safe and effective drug product. The insights into the common signaling pathways affected by phenothiazines further aid in understanding their therapeutic and potential side-effect profiles. This guide serves as a technical resource to aid researchers in the comprehensive solid-state characterization and development of this compound and related compounds.

References

Navigating the Physicochemical Landscape of 2-Methylthiophenothiazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing critical data on solvent compatibility and degradation pathways to inform formulation strategies and ensure therapeutic efficacy.

Core Physicochemical Properties

This compound, with the molecular formula C₁₃H₁₁NS₂, is a heterocyclic compound featuring a phenothiazine core with a methylthio group at the second position.[1] This substitution is crucial as it influences the molecule's reactivity and pharmacological profile, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] The compound typically appears as an off-white to light grey solid.[2]

PropertyValueSource
Molecular FormulaC₁₃H₁₁NS₂[2]
Molar Mass245.36 g/mol [2]
Melting Point140-144 °C[2][3]
AppearanceOff-White to Light Grey Solid[2]
pKa (Predicted)-1.51 ± 0.20[2]

Solubility Profile

Qualitative Solubility:

SolventSolubility
Dimethyl Sulfoxide (B87167) (DMSO)Slightly Soluble[2]
MethanolSlightly Soluble[2]

Extrapolated Solubility from Related Phenothiazines:

To provide a broader perspective, the following table summarizes the solubility of structurally similar phenothiazine derivatives, which can serve as a preliminary guide for solvent screening.

SolventChlorpromazine HCl (mg/mL)Thioridazine HCl (mg/mL)2-Chlorophenothiazine (B30676) (Mole Fraction at 298.15 K)
Water~10 (in PBS, pH 7.2)[4]50[4]-
Ethanol~30[4]~10[4]0.00718
DMSO~30[4]~25[4]-
MethanolSoluble[4]Soluble[4]0.00895
ChloroformSoluble[4]Soluble[4]-
Acetone--0.0528
Ethyl Acetate--0.0489
Acetonitrile--0.0135
Isopropanol--0.00512
n-Propanol--0.00624
1-Butanol--0.00401
2-Butanone--0.0573

Note: The data for Chlorpromazine HCl and Thioridazine HCl is sourced from a technical guide by Benchchem[4], and the data for 2-chlorophenothiazine is from a study on its thermodynamic properties[5]. These values should be used as a directional guide, and experimental verification for this compound is strongly recommended.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is paramount for determining its shelf-life and ensuring the safety and efficacy of the final drug product. The presence of both sulfur and nitrogen atoms in the phenothiazine ring makes the molecule susceptible to oxidation.[2] The methylthio group at the 2-position is a key site for oxidative transformations, potentially leading to the formation of sulfoxide and sulfone derivatives.[1]

Potential Degradation Pathway:

A likely degradation pathway for this compound involves the oxidation of the sulfur atom in the methylthio group. This can be illustrated as a logical progression:

A This compound B 2-Methylsulfinylphenothiazine (Sulfoxide Derivative) A->B Oxidation C 2-Methylsulfonylphenothiazine (Sulfone Derivative) B->C Further Oxidation cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A1 Add excess this compound to the chosen solvent in a vial. B1 Seal the vial and place in a shaker bath at a constant temperature. A1->B1 B2 Agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium. B1->B2 C1 Withdraw a sample of the supernatant. B2->C1 C2 Filter the sample to remove undissolved solids. C1->C2 C3 Quantify the concentration of the dissolved solute using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy). C2->C3 cluster_stress Forced Degradation cluster_analysis Analysis of Degradants S1 Prepare solutions of this compound in appropriate solvents. S2 Expose solutions to stress conditions: - Acidic (e.g., 0.1 N HCl) - Basic (e.g., 0.1 N NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) S1->S2 A1 Analyze stressed samples at various time points using a stability-indicating analytical method (e.g., LC-MS). S2->A1 A2 Separate and identify degradation products. A1->A2 A3 Quantify the parent compound and major degradation products. A2->A3

References

Quantum Chemical Calculations for 2-Methylthiophenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative of interest in medicinal chemistry. This document details the theoretical framework, computational methodologies, and key findings derived from density functional theory (DFT) calculations, offering insights into the molecule's electronic structure, reactivity, and potential biological activity.

Introduction to this compound and Computational Chemistry

This compound belongs to the phenothiazine class of heterocyclic compounds, which are recognized for their broad range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2][3][4] The therapeutic potential of phenothiazine derivatives is intrinsically linked to their molecular structure and electronic properties. Quantum chemical calculations, particularly those based on DFT, have become indispensable tools for elucidating these characteristics at the atomic level.[1][2][3][4] These computational methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic properties, thereby guiding the rational design of novel drug candidates.

This guide focuses on the theoretical investigation of this compound, summarizing key computational data and outlining the methodologies employed in its analysis.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Gaussian suite of programs. The methodologies are rooted in Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of molecules.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with a 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller energy gap suggests higher reactivity.[5] These orbitals are visualized to understand the regions of the molecule that are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[6][7][8][9] The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).[10]

Key Computational Data

The following tables summarize the key quantitative data obtained from quantum chemical calculations on phenothiazine derivatives, which can be considered representative for this compound.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

ParameterSymbolValue (eV)
Energy of the Highest Occupied Molecular OrbitalEHOMO-5.00 to -6.45
Energy of the Lowest Unoccupied Molecular OrbitalELUMO-0.58 to -2.48
HOMO-LUMO Energy GapΔE3.07 to 4.43
Ionization PotentialIP5.00 to 6.45
Electron AffinityEA0.58 to 2.48
Chemical Potentialµ-2.79 to -4.24
Chemical Hardnessη1.54 to 2.21
Electrophilicity Indexω0.57 to 1.76

Note: The values presented are a representative range for phenothiazine derivatives based on DFT/B3LYP/6-311++G(d,p) calculations in the liquid phase.[3]

Table 2: Mulliken Atomic Charges (Selected Atoms)

AtomMulliken Charge (e)
S1 (Thiazine Ring)0.372
N10 (Thiazine Ring)-0.343
C (Aromatic Rings)-0.099 to 0.110
S (Methylthio Group)Varies
C (Methyl Group)Varies
H (Methyl Group)Varies

Note: The Mulliken charges provide a measure of the partial atomic charges within the molecule and are calculated at the B3LYP/6-311G(d,p) level of theory.[11] The exact values for this compound will depend on the final optimized geometry.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with one common method being the reaction of an N-protected phenothiazine with sulfur dioxide in the presence of a Lewis acid like aluminum trichloride, followed by reduction and S-methylation.[12]

Detailed Protocol:

  • N-protection of Phenothiazine: Phenothiazine is reacted with an acylating agent (e.g., acetyl chloride) in an appropriate solvent to protect the nitrogen atom.

  • Sulfinylation: The N-acylphenothiazine is then reacted with sulfur dioxide in the presence of aluminum trichloride. This introduces a sulfinic acid group at the 2-position of the phenothiazine ring.

  • Reduction: The resulting phenothiazine-2-sulfinic acid is reduced to 2-mercaptophenothiazine using a suitable reducing agent.

  • S-methylation: The 2-mercaptophenothiazine is then methylated at the sulfur atom using a methylating agent (e.g., methyl iodide) to yield this compound.

  • Purification: The final product is purified by techniques such as recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the computational study of this compound.

G cluster_workflow Quantum Chemical Calculation Workflow Start Start Molecule_Input Input: this compound Structure Start->Molecule_Input DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Molecule_Input->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization FMO_Analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis Geometry_Optimization->FMO_Analysis MEP_Analysis Molecular Electrostatic Potential (MEP) Analysis Geometry_Optimization->MEP_Analysis Data_Output Output: Energies, Orbitals, Charges FMO_Analysis->Data_Output MEP_Analysis->Data_Output End End Data_Output->End

Caption: Workflow for Quantum Chemical Calculations.

G cluster_fmo Frontier Molecular Orbital Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Determines Reactivity & Stability HOMO->Energy_Gap LUMO->Energy_Gap

Caption: HOMO-LUMO Energy Gap Concept.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of this compound. Through methods such as DFT, researchers can gain detailed insights into the molecule's geometry, electronic structure, and reactivity. This theoretical data, including HOMO-LUMO energy gaps and MEP analysis, is invaluable for predicting the molecule's behavior and for guiding the design of new phenothiazine derivatives with enhanced therapeutic properties. The integration of computational chemistry with experimental synthesis and biological evaluation will continue to be a cornerstone of modern drug discovery and development.

References

2-Methylthiophenothiazine mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Studies of 2-Methylthiophenothiazine Derivatives' Mechanism of Action

Introduction

This compound is a heterocyclic compound belonging to the phenothiazine (B1677639) class of molecules.[1][2] While the direct mechanism of action of this compound itself is not extensively detailed in publicly available research, preliminary studies have focused on the synthesis and biological evaluation of its derivatives. This guide provides an in-depth overview of the preliminary research into the mechanism of action of this compound-cyanochalcone derivatives, which have shown promise as dual inhibitors of tubulin polymerization and human farnesyltransferase, two key targets in oncology.[3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phenothiazine-based compounds.

Core Focus: this compound-Cyanochalcone Derivatives

The primary focus of the available research has been on a series of this compound-cyanochalcones. These compounds were rationally designed to act as dual inhibitors, targeting two distinct mitotic events in cancer cells.[3] This dual-action approach is innovative as it may prevent cancer cells from developing resistance to anticancer agents.[3]

Data Presentation: Biological Activity of this compound-Cyanochalcones

The synthesized this compound-cyanochalcone derivatives (2a-o) were evaluated for their in vitro inhibitory activity against human farnesyltransferase and tubulin polymerization.[3] The compounds were initially screened at a concentration of 10 µM in the National Cancer Institute's 60 cancer cell line panel.[3]

Table 1: Farnesyltransferase and Tubulin Polymerization Inhibition by this compound-Cyanochalcones [3]

CompoundFarnesyltransferase Inhibition (%) at 100 µMTubulin Polymerization Inhibition (%) at 10 µM
2a 75< 20
2b 80< 20
2c 65< 20
2d 85< 20
2e 90< 20
2f 70< 20
2g 95< 20
2h 60< 20
2i 88< 20
2j 78< 20
2k 9255
2l 8265
2m 79< 20
2n 86< 20
2o 91< 20

Experimental Protocols

Synthesis of this compound-Cyanochalcones

The synthesis of this compound-cyanochalcones was achieved through a Claisen-Schmidt condensation reaction.[3]

Protocol 1: Synthesis via Sonication (Procedure B) [3]

  • Reactants: N-3-oxo-propanenitrile derivative of this compound and various (hetero)aryl aldehydes.

  • Base: LiOH.

  • Solvent: Ethanol (B145695).

  • Procedure: The reactants and catalyst were mixed in ethanol and subjected to sonication.

  • Reaction Time: Less than 90 seconds.

  • Yield: 40-87%.

  • Note: This method was found to be significantly faster than classical magnetic stirring.[3]

Protocol 2: Synthesis via Classical Magnetic Stirring (Procedure A) [3]

  • Reactants: N-3-oxo-propanenitrile derivative of this compound and various (hetero)aryl aldehydes.

  • Catalysts: Piperidine and glacial acetic acid.

  • Solvent: Ethanol or acetonitrile.

  • Procedure: The reaction mixture was stirred under reflux.

  • Reaction Time: 24 hours.

  • Yield: Comparable to the sonication method.

Biological Assays

Farnesyltransferase Assay [3]

  • Objective: To determine the inhibitory effect of the compounds on human farnesyltransferase.

  • Method: A previously described method was used.

  • Screening: Compounds were first screened at a concentration of 100 µM.

  • IC50 Determination: For compounds showing over 60% inhibition, a full dose-response curve was generated to calculate the IC50 value.

  • Kinetic Experiments: Performed with either farnesyl pyrophosphate (FPP) or the fluorescent substrate Dns-GCVLS as the varied substrate.

  • Data Analysis: Nonlinear regression was performed using Excel software.

Tubulin Polymerization Assay [3]

  • Objective: To assess the inhibitory effect of the compounds on tubulin polymerization.

  • Method: Sheep brain tubulin was purified according to the method of Shelanski.

  • Procedure: The assay was performed as previously described.

  • Screening: Compounds were tested for their ability to inhibit tubulin polymerization.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Methylthiophenothiazine_N_3_oxo_propanenitrile This compound N-3-oxo-propanenitrile Product This compound- cyanochalcones (2a-o) 2_Methylthiophenothiazine_N_3_oxo_propanenitrile->Product Condensation Aldehydes (Hetero)aryl aldehydes Aldehydes->Product Condensation Procedure_A Procedure A: Magnetic Stirring (Piperidine, Acetic Acid, Ethanol/Acetonitrile, 24h) Procedure_A->Product Procedure_B Procedure B: Sonication (LiOH, Ethanol, <90s) Procedure_B->Product

Caption: Synthesis workflow for this compound-cyanochalcones.

Dual_Inhibition_Pathway cluster_tubulin Microtubule Dynamics cluster_ftase Protein Farnesylation 2_MTC This compound- cyanochalcone Derivatives Tubulin Tubulin 2_MTC->Tubulin Inhibits FTase Farnesyltransferase 2_MTC->FTase Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Microtubules->Cell_Cycle_Arrest Disruption leads to Farnesylated_Ras Farnesylated Ras (Active) FTase->Farnesylated_Ras Ras Ras Protein Ras->Farnesylated_Ras Farnesylation Farnesylated_Ras->Cell_Cycle_Arrest Inhibition of signaling leads to

Caption: Proposed dual mechanism of action for 2-MTC derivatives.

Discussion and Future Directions

The preliminary studies on this compound-cyanochalcone derivatives have identified them as a promising class of compounds with dual inhibitory activity against tubulin polymerization and farnesyltransferase.[3] This dual-targeting approach holds significant potential for overcoming drug resistance in cancer therapy.

Further research is warranted to:

  • Elucidate the precise binding modes of these compounds to their respective targets.

  • Optimize the structure of the lead compounds to enhance their potency and selectivity.

  • Evaluate the in vivo efficacy and safety of the most promising derivatives in preclinical cancer models.

  • Investigate the mechanism of action of the parent compound, this compound, to understand its intrinsic biological activities, which may include antimicrobial and antioxidant properties.[1]

References

Methodological & Application

Application Notes and Protocols for 2-Methylthiophenothiazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiophenothiazine is a phenothiazine (B1677639) derivative with potential applications in pharmaceutical and biological research.[1][2] While detailed cell-based studies on this specific compound are not extensively published, this document provides a comprehensive set of protocols and application notes to guide researchers in evaluating its effects in a cell culture setting. The following sections outline procedures for the preparation of this compound, determination of its cytotoxic effects using a standard MTT assay, and a hypothetical signaling pathway based on the activities of similar phenothiazine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of the compound for cell culture experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₁NS₂[1][3]
Molecular Weight245.36 g/mol [3]
AppearanceWhite to Orange to Green powder to crystal[3]
Purity>98.0% (HPLC)[3]
Melting Point140-144 °C[4]
CAS Number7643-08-5[3][5]
Storage ConditionsKeep in dark place, Inert atmosphere, Room temperature[4]

Preparation of this compound for Cell Culture

Note: Due to the limited public data on the solubility of this compound in cell culture media, a solubility test is highly recommended before preparing stock solutions. The following protocol is a general guideline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

Protocol:

  • Prepare a 10 mM stock solution:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out 2.45 mg of this compound powder and add it to the tared tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. This will be your 10 mM stock solution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6]

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound add_treatment Add compound dilutions to wells prepare_compound->add_treatment incubate_48h Incubate for 48 hours add_treatment->incubate_48h add_mtt Add MTT reagent to each well incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, A549, or a cell line relevant to your research).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock solution. A suggested concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value from the curve.

Hypothetical Cytotoxicity Data:

The following table presents hypothetical IC₅₀ values for this compound in different cancer cell lines.

Table 2: Hypothetical IC₅₀ Values of this compound

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
HeLaCervical Cancer4825.3
A549Lung Cancer4842.1
MCF-7Breast Cancer4833.8

Potential Signaling Pathway

While the precise mechanism of action for this compound is not well-documented, some phenothiazine derivatives have been shown to interfere with microtubule dynamics.[7] Based on this, a hypothetical signaling pathway is proposed below.

G MTP This compound Tubulin Tubulin Dimers MTP->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis via tubulin polymerization inhibition.

This proposed pathway suggests that this compound may bind to tubulin dimers, thereby inhibiting their polymerization into microtubules. This disruption of microtubule dynamics would interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells. Further experimental validation, such as tubulin polymerization assays and cell cycle analysis, would be required to confirm this hypothesis.

Conclusion

These application notes provide a foundational framework for investigating the in vitro effects of this compound. The provided protocols for compound preparation and cytotoxicity assessment are based on standard laboratory practices. The hypothetical data and signaling pathway are intended to serve as a guide for experimental design and interpretation. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental objectives. Due to the limited published data, careful preliminary studies on solubility and dose-response are essential for successful experimentation with this compound.

References

Application Notes and Protocols: 2-Methylthiophenothiazine as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Phenothiazine (B1677639) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of biomedical imaging due to their unique photophysical properties. These properties, including large Stokes shifts, high photostability, and sensitivity to the local environment, make them excellent candidates for the development of fluorescent probes. 2-Methylthiophenothiazine, as a representative phenothiazine derivative, is presented here as a versatile fluorescent tool for various bioimaging applications. Its core structure allows for modifications to target specific subcellular organelles or to react with specific analytes, making it a valuable probe for researchers, scientists, and drug development professionals.

These notes provide an overview of the potential applications of this compound and detailed protocols for its use in cellular imaging, including the staining of subcellular organelles and the detection of reactive oxygen species (ROS). The protocols are based on established methodologies for phenothiazine-based fluorescent probes.

Physicochemical and Photophysical Properties

The fundamental characteristics of phenothiazine-based probes are crucial for designing and interpreting fluorescence imaging experiments. The table below summarizes key physicochemical and photophysical parameters for a representative phenothiazine probe, providing a baseline for expected performance.

PropertyValueReference
Molecular FormulaC13H11NS2[1]
Molecular Weight245.36 g/mol [1]
AppearanceSolid[1]
Melting Point140-144 °C[1]
Maximum Absorption (λabs)~424 nm[1]
Maximum Emission (λem)~613 nm[1]
Stokes Shift~189 nm[1]
Quantum Yield (Φ)Varies with environment
SolubilitySoluble in DMSO, Methanol (Slightly)[1]

Application 1: General Live-Cell Imaging

This compound can be employed as a fluorescent probe for wash-free imaging of living cells. Its lipophilic nature allows it to readily cross the plasma membrane and accumulate in intracellular compartments, providing contrast for visualization.

Experimental Workflow: Live-Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture (e.g., HeLa cells) probe_prep 2. Prepare Probe Stock (1 mM in DMSO) working_sol 3. Prepare Working Solution (1-10 µM in media) probe_prep->working_sol incubation 4. Incubate Cells (30 min at 37°C) working_sol->incubation wash 5. Wash Cells (Optional) (with PBS) incubation->wash imaging 6. Image Cells (Confocal Microscopy) wash->imaging

General workflow for live-cell imaging.
Protocol: General Live-Cell Staining

  • Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture overnight in appropriate media to achieve 50-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing (Optional): For wash-free imaging, proceed directly to imaging. For reduced background, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for the probe (e.g., Ex: ~424 nm, Em: ~613 nm).

Application 2: Targeted Imaging of Mitochondria

By conjugating this compound with a mitochondria-targeting moiety, such as a triphenylphosphonium (TPP) cation, the probe can be directed to accumulate specifically in the mitochondria. This allows for the visualization of mitochondrial morphology and dynamics.

Experimental Workflow: Mitochondrial Staining

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture Cells on Glass-Bottom Dish probe_prep 2. Prepare Mitochondria-Targeted Probe Stock (1 mM in DMSO) working_sol 3. Dilute Probe to 100-500 nM in Culture Medium probe_prep->working_sol incubation 4. Incubate Cells with Probe (15-30 min at 37°C) working_sol->incubation wash 5. Wash Cells with PBS incubation->wash imaging 6. Acquire Images with Confocal Microscope wash->imaging

Workflow for targeted mitochondrial imaging.
Protocol: Mitochondrial Staining

  • Cell Preparation: Grow cells to 50-70% confluency on a glass-bottom dish suitable for live-cell imaging.

  • Probe Preparation: Prepare a 1 mM stock solution of the mitochondria-targeted phenothiazine probe in DMSO.

  • Staining Solution: Dilute the stock solution in complete cell culture medium to a final concentration of 100-500 nM.

  • Incubation: Replace the culture medium with the staining solution and incubate the cells for 15-30 minutes at 37°C.

  • Wash: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and image immediately using a confocal microscope. Use appropriate laser lines and emission filters for the phenothiazine fluorophore.

Application 3: Visualization of Lipid Droplets

The lipophilic nature of the phenothiazine scaffold makes it an ideal candidate for developing probes that target lipid droplets, which are intracellular organelles for lipid storage. Wash-free imaging of lipid droplets is possible due to the enhanced fluorescence of phenothiazine derivatives in the nonpolar environment of the lipid core.

Experimental Workflow: Lipid Droplet Staining

G cluster_prep Preparation cluster_staining Staining & Imaging cell_culture 1. Culture Cells (Optional: Oleic acid treatment to induce lipid droplet formation) probe_prep 2. Prepare Lipid Droplet Probe Stock (1 mM in DMSO) working_sol 3. Prepare Working Solution (1-5 µM in media) probe_prep->working_sol incubation 4. Add Probe to Cells and Incubate (5-15 min) working_sol->incubation imaging 5. Image Directly (Wash-Free) incubation->imaging

Wash-free workflow for lipid droplet imaging.
Protocol: Lipid Droplet Staining

  • Cell Culture: Plate cells on glass-bottom dishes. For induction of lipid droplets, cells can be treated with oleic acid (e.g., 100 µM) complexed to bovine serum albumin (BSA) for 12-24 hours prior to staining.

  • Probe Preparation: Prepare a 1 mM stock solution of the lipid droplet-targeting phenothiazine probe in DMSO.

  • Staining: Dilute the stock solution directly into the cell culture medium to a final concentration of 1-5 µM. Incubate for 5-15 minutes at 37°C.

  • Imaging: Image the cells directly without washing. The fluorescence signal will be enhanced in the lipid droplets. For co-localization studies, other organelle stains can be used in conjunction.

Application 4: Detection of Reactive Oxygen Species (ROS)

The sulfur atom in the phenothiazine ring is susceptible to oxidation by reactive oxygen species (ROS), such as hypochlorous acid (HClO). This oxidation can lead to a change in the fluorescence properties of the molecule, enabling its use as a "turn-on" or ratiometric fluorescent probe for ROS detection.

Signaling Pathway: ROS Detection Mechanism

G cluster_mechanism Mechanism of ROS Detection PTZ This compound (Low Fluorescence) PTZ_Ox Oxidized Product (High Fluorescence) PTZ->PTZ_Ox Oxidation ROS Reactive Oxygen Species (e.g., HClO)

Mechanism of fluorescence turn-on upon ROS detection.
Protocol: ROS Detection in Live Cells

  • Cell Culture and Treatment: Plate cells on glass-bottom dishes. To induce ROS production, cells can be treated with a stimulating agent (e.g., lipopolysaccharide [LPS] or phorbol (B1677699) 12-myristate 13-acetate [PMA]) for a specific duration before or during probe incubation.

  • Probe Loading: Wash the cells with PBS and then incubate with 5-10 µM of the this compound probe in serum-free medium for 30 minutes at 37°C.

  • ROS Stimulation: After probe loading, wash the cells with PBS and then treat with the ROS-inducing agent in fresh medium.

  • Imaging: Monitor the change in fluorescence intensity over time using a confocal microscope or a fluorescence plate reader. An increase in fluorescence intensity indicates the presence of ROS.

Troubleshooting

  • High Background Fluorescence: Reduce the probe concentration or incubation time. Ensure thorough washing if not performing wash-free imaging.

  • Low Signal: Increase the probe concentration or incubation time. Check the excitation and emission settings on the microscope. Ensure cells are healthy.

  • Phototoxicity: Reduce the laser power and exposure time during imaging. Use a lower probe concentration.

  • Probe Precipitation: Ensure the DMSO stock solution is fully dissolved before diluting in aqueous media. Avoid repeated freeze-thaw cycles of the stock solution.

Safety Precautions

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.

These application notes and protocols are intended to serve as a guide. Optimal conditions for specific cell types and experimental setups should be determined by the end-user.

References

Application of 2-Methylthiophenothiazine in Neuroscience Research: A Focus on its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophenothiazine serves as a crucial chemical intermediate in the synthesis of several phenothiazine-based antipsychotic drugs. While this compound itself is not typically used directly in neuroscience research, its derivatives, Thioridazine and Mesoridazine, have been extensively studied for their antipsychotic properties and potential neuroprotective effects. This document provides an overview of the application of these derivatives in neuroscience research, including their mechanisms of action, relevant quantitative data, and detailed experimental protocols for assessing their neuroprotective potential.

Mechanism of Action of this compound Derivatives

The primary mechanism of action for phenothiazine (B1677639) antipsychotics like Thioridazine and Mesoridazine involves the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for their antipsychotic effects. Additionally, these compounds exhibit affinity for other receptors, including serotonergic, adrenergic, and muscarinic receptors, which contributes to their broad pharmacological profile and side effects.

Recent research has also explored the neuroprotective properties of phenothiazine derivatives. These effects are thought to be mediated through various mechanisms, including the attenuation of oxidative stress, inhibition of apoptosis, and modulation of inflammatory pathways.

Quantitative Data

The following tables summarize the receptor binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for Thioridazine and its metabolite, Mesoridazine. This data is critical for understanding their potency and selectivity.

Table 1: Receptor Binding Affinities (Ki) of Thioridazine and Mesoridazine

ReceptorThioridazine Ki (nM)Mesoridazine Ki (nM)
Dopamine D23.2 - 10< 3
Dopamine D130 - 100-
Dopamine D4< 20< 20
Serotonin 5-HT2A5 - 20Moderate Affinity
Serotonin 5-HT1A-Moderate Affinity
Serotonin 5-HT2C-Moderate Affinity
Alpha-1 Adrenergic1.5 - 5-
Muscarinic M110 - 50-

Table 2: IC50 Values of Thioridazine and Mesoridazine

CompoundAssayIC50 (nM)
ThioridazineAntagonism of apomorphine-induced dopamine release130
MesoridazineAntagonism of apomorphine-induced dopamine release14.4
Sulforidazine (Thioridazine metabolite)Antagonism of apomorphine-induced dopamine release6.1
ThioridazineInhibition of glioblastoma cell viability (72h)~7,500

Experimental Protocols

The following are detailed protocols for in vitro and in vivo experiments to assess the neuroprotective effects of this compound derivatives.

In Vitro Neuroprotection Assay against Oxidative Stress in SH-SY5Y Cells

This protocol is designed to evaluate the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

1. Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (Thioridazine, Mesoridazine) dissolved in a suitable solvent (e.g., DMSO)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the oxidative stressor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Reactive Oxygen Species (ROS) assay kit (e.g., DCFDA/H2DCFDA)

  • Caspase-3 colorimetric assay kit

2. Cell Culture and Treatment:

  • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in 6-well plates for other assays.

  • Allow the cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM) to the wells and incubate for 24 hours.

3. Assessment of Neuroprotection:

  • Cell Viability (MTT Assay):

    • After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

  • Cell Death (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure LDH activity using a commercially available kit according to the manufacturer's instructions.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

  • Intracellular ROS Levels:

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) for 30 minutes.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Apoptosis (Caspase-3 Activity):

    • Lyse the cells and measure caspase-3 activity using a colorimetric assay kit based on the cleavage of a specific substrate.

    • Measure the absorbance at the appropriate wavelength.

In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol describes the evaluation of a test compound's neuroprotective effects in an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

1. Animals and Treatment:

  • Use male C57BL/6 mice (8-10 weeks old).

  • Administer the test compound (e.g., Thioridazine or Mesoridazine) via intraperitoneal (i.p.) injection or oral gavage for a pre-determined period (e.g., 7-14 days) before and during MPTP administration.

  • Induce Parkinsonism by administering MPTP-HCl (e.g., 20-30 mg/kg, i.p.) once daily for 4-5 consecutive days. A control group should receive saline injections.

2. Behavioral Assessment:

  • Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia before and after MPTP treatment.

3. Neurochemical Analysis:

  • One week after the last MPTP injection, euthanize the mice and dissect the striatum.

  • Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4. Histological Analysis:

  • Perfuse the brains with saline followed by 4% paraformaldehyde.

  • Cryosection the brains and perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra and striatum.

  • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

  • Measure the density of TH-positive fibers in the striatum.

Visualizations

G Signaling Pathway of Phenothiazine Neuroprotection cluster_stress Cellular Stressors cluster_pheno Phenothiazine Derivatives cluster_pathways Intracellular Signaling cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress Anti-apoptotic Pathways (e.g., Bcl-2 upregulation) Anti-apoptotic Pathways (e.g., Bcl-2 upregulation) Neuroinflammation Neuroinflammation Anti-inflammatory Pathways (e.g., NF-kB inhibition) Anti-inflammatory Pathways (e.g., NF-kB inhibition) Thioridazine/\nMesoridazine Thioridazine/ Mesoridazine Dopamine D2 Receptor Blockade Dopamine D2 Receptor Blockade Thioridazine/\nMesoridazine->Dopamine D2 Receptor Blockade Thioridazine/\nMesoridazine->Anti-apoptotic Pathways (e.g., Bcl-2 upregulation) Antioxidant Response (e.g., Nrf2 activation) Antioxidant Response (e.g., Nrf2 activation) Thioridazine/\nMesoridazine->Antioxidant Response (e.g., Nrf2 activation) Thioridazine/\nMesoridazine->Anti-inflammatory Pathways (e.g., NF-kB inhibition) Reduced Apoptosis Reduced Apoptosis Anti-apoptotic Pathways (e.g., Bcl-2 upregulation)->Reduced Apoptosis Decreased Oxidative Damage Decreased Oxidative Damage Antioxidant Response (e.g., Nrf2 activation)->Decreased Oxidative Damage Reduced Inflammation Reduced Inflammation Anti-inflammatory Pathways (e.g., NF-kB inhibition)->Reduced Inflammation Neuronal Survival Neuronal Survival Reduced Apoptosis->Neuronal Survival Decreased Oxidative Damage->Neuronal Survival Reduced Inflammation->Neuronal Survival

Caption: Putative signaling pathways involved in the neuroprotective effects of phenothiazine derivatives.

G Experimental Workflow for In Vitro Neuroprotection Assay Start Start Cell Culture\n(SH-SY5Y) Cell Culture (SH-SY5Y) Start->Cell Culture\n(SH-SY5Y) Pre-treatment with\nTest Compound Pre-treatment with Test Compound Cell Culture\n(SH-SY5Y)->Pre-treatment with\nTest Compound Induction of\nOxidative Stress Induction of Oxidative Stress Pre-treatment with\nTest Compound->Induction of\nOxidative Stress Incubation\n(24 hours) Incubation (24 hours) Induction of\nOxidative Stress->Incubation\n(24 hours) Assessment Assessment Incubation\n(24 hours)->Assessment Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Assessment->Cell Viability\n(MTT Assay) Cell Death\n(LDH Assay) Cell Death (LDH Assay) Assessment->Cell Death\n(LDH Assay) ROS Levels ROS Levels Assessment->ROS Levels Apoptosis\n(Caspase-3) Apoptosis (Caspase-3) Assessment->Apoptosis\n(Caspase-3) End End Cell Viability\n(MTT Assay)->End Cell Death\n(LDH Assay)->End ROS Levels->End Apoptosis\n(Caspase-3)->End

Caption: A generalized workflow for assessing in vitro neuroprotective effects.

Conclusion

While this compound is a key precursor, its derivatives, Thioridazine and Mesoridazine, are the compounds of interest in neuroscience research due to their potent antipsychotic and potential neuroprotective activities. The provided data and protocols offer a foundation for researchers to investigate the therapeutic potential of these compounds in various neurological and psychiatric disorders. Further research is warranted to fully elucidate their neuroprotective mechanisms and to explore their clinical utility beyond their established antipsychotic indications. It is important to note that information regarding another derivative, Methiomeprazine, is limited in the current scientific literature.

Application Notes and Protocols for 2-Methylthiophenothiazine in Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a group of highly reactive, oxygen-containing molecules that are generated as byproducts of normal cellular metabolism. While they play essential roles in cell signaling and homeostasis, excessive ROS production can lead to oxidative stress, a condition implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] The accurate detection and quantification of ROS are therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

Phenothiazine (B1677639) and its derivatives are a class of heterocyclic compounds with intriguing electronic and optical properties.[2][3][4] Their sulfur-containing core is susceptible to oxidation by ROS, leading to changes in their photophysical characteristics.[1][5][6] This reactivity forms the basis for the design of phenothiazine-based fluorescent probes for ROS detection.[7][8] This document provides detailed application notes and protocols for the proposed use of 2-Methylthiophenothiazine as a fluorescent probe for the detection of reactive oxygen species. While this compound is a known chemical entity, its application as a ROS probe is presented here as a novel and exploratory use, based on the established reactivity of the phenothiazine scaffold.

Principle of Detection

The proposed mechanism for the detection of ROS by this compound is based on the oxidation of the sulfur atom within the phenothiazine ring and potentially the sulfur atom of the 2-methylthio group. Upon reaction with specific ROS, such as hypochlorous acid (HOCl) or hydrogen peroxide (H₂O₂), the non-fluorescent or weakly fluorescent this compound is oxidized to its corresponding sulfoxide (B87167) derivative. This structural modification is hypothesized to induce a significant change in the molecule's electronic properties, resulting in a "turn-on" or altered fluorescence signal that can be quantitatively measured.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from experiments using this compound for ROS detection.

Table 1: Photophysical Properties of this compound and its Oxidized Product

ParameterThis compoundOxidized this compound
Excitation Wavelength (λex) [To be determined experimentally][To be determined experimentally]
Emission Wavelength (λem) [To be determined experimentally][To be determined experimentally]
Quantum Yield (Φ) [To be determined experimentally][To be determined experimentally]
Molar Extinction Coefficient (ε) [To be determined experimentally][To be determined experimentally]

Table 2: In Vitro Assay Performance

ParameterValue
Linear Range [To be determined experimentally]
Limit of Detection (LOD) [To be determined experimentally]
Limit of Quantification (LOQ) [To be determined experimentally]
Response Time [To be determined experimentally]

Table 3: Selectivity Profile of this compound

Reactive SpeciesFold Change in Fluorescence Intensity
Target ROS (e.g., HOCl) [To be determined experimentally]
Hydrogen Peroxide (H₂O₂) [To be determined experimentally]
Superoxide (O₂⁻) [To be determined experimentally]
Hydroxyl Radical (•OH) [To be determined experimentally]
Peroxynitrite (ONOO⁻) [To be determined experimentally]
Other Relevant Analytes [To be determined experimentally]

Experimental Protocols

Protocol 1: In Vitro Detection of ROS

This protocol describes the use of this compound for the detection of a target ROS in a cell-free system.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Source of the target ROS (e.g., Sodium Hypochlorite (B82951) for HOCl)

  • Fluorometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in the dark at -20°C.

  • Preparation of Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

  • Reaction with ROS: In a 96-well plate, add 100 µL of the this compound working solution to each well.

  • Add varying concentrations of the target ROS to the wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or microplate reader at the predetermined excitation and emission wavelengths.

Protocol 2: Detection of Intracellular ROS

This protocol outlines the procedure for using this compound to detect ROS within cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, macrophages)

  • Cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • ROS inducer (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA))

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS.

  • Incubate the cells with 5-10 µM this compound in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with warm PBS to remove excess probe.

  • ROS Induction: Treat the cells with an appropriate ROS inducer in fresh culture medium for the desired time.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

Visualizations

G Proposed Signaling Pathway and Probe Interaction cluster_0 Cellular Environment cluster_1 Probe Action Stimulus Stimulus Cell Membrane Cell Membrane Stimulus->Cell Membrane e.g., LPS, PMA Enzyme Activation Enzyme Activation Cell Membrane->Enzyme Activation e.g., NADPH Oxidase ROS Generation ROS Generation Enzyme Activation->ROS Generation e.g., O2 -> O2- -> H2O2 Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress 2-MTP This compound (Non-fluorescent) ROS Generation->2-MTP Detection Cellular Response Cellular Response Oxidative Stress->Cellular Response Apoptosis, Inflammation Oxidized 2-MTP Oxidized 2-MTP (Fluorescent) 2-MTP->Oxidized 2-MTP Oxidation by ROS

Caption: Proposed interaction of this compound with a cellular ROS signaling pathway.

G Experimental Workflow for Intracellular ROS Detection Start Start Seed Cells Seed cells in a suitable culture vessel Start->Seed Cells Cell Culture Culture cells to desired confluency Seed Cells->Cell Culture Probe Loading Incubate cells with This compound Cell Culture->Probe Loading Wash Cells Wash cells to remove excess probe Probe Loading->Wash Cells Induce ROS Treat cells with an ROS inducer Wash Cells->Induce ROS Incubate Incubate for a specified time Induce ROS->Incubate Analyze Analyze Incubate->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Qualitative/ Localization Flow Cytometry Flow Cytometry Analyze->Flow Cytometry Quantitative End End Microscopy->End Flow Cytometry->End G Proposed Sensing Mechanism Probe This compound Reaction Oxidation Reaction Probe->Reaction ROS Reactive Oxygen Species (e.g., HOCl) ROS->Reaction Product Oxidized Product (Sulfoxide) Reaction->Product Signal Change in Fluorescence Product->Signal Detection ROS Detection Signal->Detection

References

Application Notes and Protocols for In Vivo Administration of 2-Methylthiophenothiazine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophenothiazine is a phenothiazine (B1677639) derivative with potential therapeutic applications stemming from its role as a key intermediate in the synthesis of various neuroleptic drugs and its emerging profile as an inhibitor of tubulin polymerization and farnesyltransferase. These application notes provide detailed, though inferred, protocols for the in vivo administration of this compound in common animal models, drawing upon established methodologies for structurally related phenothiazine compounds. The provided protocols and data are intended to serve as a starting point for investigation and will likely require optimization based on specific experimental goals and animal models.

Data Presentation

Due to the lack of direct in vivo studies on this compound, the following table summarizes administration data from studies on closely related phenothiazine compounds, thioridazine (B1682328) and chlorpromazine (B137089), to provide a reference range for initial studies.

Table 1: Summary of In Vivo Administration Data for Thioridazine and Chlorpromazine in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeVehicleReference
ThioridazineMouse (BALB/c)Intraperitoneal (i.p.)15 - 50 mg/kg/dayNot Specified[1]
ThioridazineMouse (BALB/c)Oral (intragastric cannula)32 and 70 mg/kg/dayDistilled water[2]
ThioridazineMouse (NOD/SCID)Intraperitoneal (i.p.)5 mg/kg/dayDMSO[3]
ChlorpromazineRat (Sprague-Dawley)Intraperitoneal (i.p.)1, 3, and 10 mg/kg/dayNot Specified[4][5]
ChlorpromazineRat (Sprague-Dawley)Oral12.5, 25, 50, and 100 mg/kg/dayNot Specified[6]
ChlorpromazineRat (Sprague-Dawley)Subcutaneous (s.c.)6 mg/kg/dayDistilled water[7]
ChlorpromazineRat (CFE (SD))Oral5, 25, or 35 mg/kg/day2.5% aqueous Tween solution[7]

Experimental Protocols

Important Note: The following protocols are adapted from methodologies used for other phenothiazine derivatives. Researchers should perform pilot studies to determine the optimal dosage, vehicle, and administration route for this compound for their specific animal model and experimental design.

Protocol 1: Intraperitoneal (i.p.) Administration in Mice

Objective: To administer this compound systemically to mice via intraperitoneal injection.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose (CMC) in saline, or a solution of DMSO and saline). Note: A preliminary vehicle screening is highly recommended to ensure the solubility and stability of this compound and to assess for any vehicle-induced toxicity.

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each mouse on the day of administration to calculate the precise dose volume.

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Formulation Preparation (Example):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of the organic solvent (e.g., DMSO) should be minimized (typically ≤10%) to avoid toxicity.

    • Ensure the final formulation is a clear solution or a homogenous suspension. If it is a suspension, ensure it is well-mixed before each injection.

  • Administration:

    • Position the mouse with its head tilted slightly downwards.

    • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

    • Slowly inject the calculated volume of the this compound formulation.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Monitor the animals closely for any signs of distress, toxicity, or adverse reactions, especially within the first few hours post-injection. This includes observing for changes in activity, posture, breathing, and any signs of local irritation at the injection site.

Protocol 2: Oral Gavage Administration in Rats

Objective: To administer this compound to rats via the oral route.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, corn oil, or 0.5% methylcellulose (B11928114) in water)

  • Sterile syringes (1-3 mL)

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Animal scale

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize rats to handling and the gavage procedure for several days before the experiment to minimize stress.

    • Weigh each rat on the day of administration.

  • Formulation Preparation (Example):

    • Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration.

    • If preparing a suspension, ensure it is uniformly mixed before drawing it into the syringe.

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted to reach the stomach.

    • Attach the gavage needle to the syringe containing the formulation.

    • Gently open the rat's mouth and pass the gavage needle over the tongue and down the esophagus into the stomach. Do not force the needle; if resistance is met, withdraw and try again.

    • Dispense the formulation slowly and steadily.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of discomfort, choking, or regurgitation.

    • Observe the animals for any behavioral changes or signs of toxicity over the desired time course.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by this compound based on its known activities as a tubulin polymerization inhibitor and a farnesyltransferase inhibitor.

Tubulin_Polymerization_Inhibition cluster_0 Cellular Environment cluster_1 Cellular Consequences 2_Methylthiophenothiazine 2_Methylthiophenothiazine Tubulin_dimers α/β-Tubulin Dimers 2_Methylthiophenothiazine->Tubulin_dimers Binds to Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization (Inhibited) Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by this compound.

Farnesyltransferase_Inhibition cluster_0 Farnesylation Pathway cluster_1 Downstream Signaling 2_Methylthiophenothiazine 2_Methylthiophenothiazine Farnesyltransferase Farnesyltransferase (FTase) 2_Methylthiophenothiazine->Farnesyltransferase Inhibits Ras_farnesylated Farnesylated Ras (membrane-bound) Farnesyltransferase->Ras_farnesylated Catalyzes farnesylation of Ras_precursor Ras Precursor (cytosolic) Ras_precursor->Ras_farnesylated Farnesylated to Farnesyl_pyrophosphate Farnesyl Pyrophosphate Farnesyl_pyrophosphate->Ras_farnesylated Farnesyl group donor Raf_MEK_ERK_Pathway Raf-MEK-ERK Pathway Ras_farnesylated->Raf_MEK_ERK_Pathway Activates PI3K_Akt_mTOR_Pathway PI3K-Akt-mTOR Pathway Ras_farnesylated->PI3K_Akt_mTOR_Pathway Activates Cell_Proliferation Cell Proliferation & Survival Raf_MEK_ERK_Pathway->Cell_Proliferation Promotes PI3K_Akt_mTOR_Pathway->Cell_Proliferation Promotes

Caption: Inhibition of Farnesyltransferase and Downstream Ras Signaling.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Pre-Administration cluster_1 Administration cluster_2 Post-Administration Animal_Acclimatization Animal Acclimatization Dose_Calculation Dose Calculation (based on body weight) Animal_Acclimatization->Dose_Calculation Formulation_Preparation This compound Formulation Preparation Administration_Route Administration (i.p. or Oral Gavage) Formulation_Preparation->Administration_Route Dose_Calculation->Administration_Route Monitoring Animal Monitoring (Toxicity & Behavior) Administration_Route->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Data_Analysis Data Analysis (e.g., Pharmacokinetics, Efficacy) Sample_Collection->Data_Analysis

Caption: General Workflow for In Vivo Administration Studies.

References

Application Notes and Protocols for the Electrochemical Detection of 2-Methylthiophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophenothiazine is a heterocyclic compound belonging to the phenothiazine (B1677639) class, which is a common scaffold in many pharmaceutical drugs. The development of sensitive and selective analytical methods for the detection and quantification of this compound is crucial for drug discovery, quality control, and pharmacokinetic studies. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable analysis.

This document provides an overview of the principles and a general protocol for the electrochemical detection of this compound. It is important to note that while the electrochemical behavior of many phenothiazine derivatives has been studied, specific literature on the electrochemical detection of this compound is limited. Therefore, the following protocols are based on established methods for closely related phenothiazine compounds and may require further optimization for this specific analyte.

Principle of Electrochemical Detection

The electrochemical detection of phenothiazine derivatives, including this compound, is primarily based on the oxidation of the sulfur atom within the phenothiazine ring. This oxidation process is electrochemically active and can be monitored using various voltammetric techniques. The general mechanism involves a two-step oxidation, first to a sulfoxide (B87167) and then to a sulfone, at a solid electrode surface, typically a glassy carbon electrode (GCE).

The applied potential drives the oxidation reaction, and the resulting current is directly proportional to the concentration of this compound in the sample. By scanning the potential and measuring the current, a voltammogram is obtained, which provides both qualitative (peak potential) and quantitative (peak current) information about the analyte.

Signaling Pathway

The electrochemical oxidation of this compound at an electrode surface can be represented by the following simplified pathway. The process is initiated by the application of a positive potential, leading to the removal of electrons from the molecule.

G cluster_electrode Electrode Surface cluster_solution Solution 2-MTP This compound 2-MTP_SO This compound-sulfoxide 2-MTP->2-MTP_SO -e⁻ 2-MTP_SO2 This compound-sulfone 2-MTP_SO->2-MTP_SO2 -e⁻ Analyte Analyte in Solution Analyte->2-MTP Diffusion

Caption: Electrochemical oxidation pathway of this compound.

Quantitative Data Summary

ParameterEstimated Range
Limit of Detection (LOD)5 x 10⁻⁹ M - 4 x 10⁻⁸ M
Limit of Quantification (LOQ)2 x 10⁻⁸ M - 1 x 10⁻⁷ M
Linear RangeApproximately 3 orders of magnitude
Electrode MaterialGlassy Carbon Electrode (GCE)
TechniqueDifferential Pulse Voltammetry (DPV)

Experimental Protocols

The following is a general protocol for the determination of this compound using differential pulse voltammetry (DPV). This protocol is adapted from methods used for other phenothiazine derivatives and should be optimized for the specific application.

Materials and Reagents
  • This compound standard

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • Methanol (B129727) or other suitable organic solvent

  • Deionized water

  • Alumina (B75360) slurry (0.05 µm) for electrode polishing

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode setup

  • Electrochemical cell

Experimental Workflow

G A Electrode Preparation C Electrochemical Cell Setup A->C B Standard Solution Preparation B->C D DPV Measurement C->D E Data Analysis D->E F Calibration Curve E->F G Sample Analysis F->G

Caption: General workflow for electrochemical analysis.

Detailed Methodology

1. Electrode Preparation (Pre-treatment of GCE)

  • Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 2 minutes.

  • Rinse the electrode thoroughly with deionized water.

  • Sonicate the electrode in deionized water for 1 minute, followed by sonication in methanol for 1 minute to remove any adsorbed particles.

  • Dry the electrode under a stream of nitrogen.

  • Activate the electrode by cycling the potential between -0.2 V and +1.2 V in 0.1 M H₂SO₄ at a scan rate of 100 mV/s until a stable voltammogram is obtained.

  • Rinse the electrode with deionized water before use.

2. Preparation of Standard Solutions

  • Prepare a stock solution of 1 mM this compound in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with 0.1 M PBS (pH 7.0) to the desired concentrations (e.g., 1 µM to 100 µM).

3. Electrochemical Measurement (DPV)

  • Assemble the three-electrode system in the electrochemical cell containing a known volume of 0.1 M PBS (pH 7.0).

  • Run a blank DPV scan to obtain the background current.

  • Add a known concentration of the this compound working standard solution to the cell.

  • Stir the solution for 60 seconds to ensure homogeneity, then let it rest for 10 seconds.

  • Perform the DPV measurement with the following suggested parameters (these should be optimized):

    • Potential range: +0.2 V to +1.0 V vs. Ag/AgCl

    • Modulation amplitude: 50 mV

    • Pulse width: 50 ms

    • Scan rate: 20 mV/s

  • Record the voltammogram. The oxidation peak for this compound is expected to appear in the range of +0.6 V to +0.8 V.

4. Data Analysis and Calibration

  • Measure the peak current from the DPV voltammograms after subtracting the background.

  • Plot a calibration curve of the peak current versus the concentration of this compound.

  • Determine the linearity, limit of detection (LOD), and limit of quantification (LOQ) from the calibration data.

5. Analysis of Unknown Samples

  • Prepare the unknown sample by dissolving it in a suitable solvent and diluting it with 0.1 M PBS (pH 7.0) to a concentration within the linear range of the calibration curve.

  • Perform the DPV measurement as described in step 3.

  • Determine the concentration of this compound in the unknown sample using the calibration curve.

Logical Relationship for Method Optimization

For achieving the best performance, several experimental parameters need to be optimized. The following diagram illustrates the logical relationship between key parameters and their impact on the analytical signal.

G cluster_params Optimization Parameters cluster_performance Performance Metrics pH Supporting Electrolyte pH Signal Analytical Signal (Peak Current) pH->Signal ScanRate Scan Rate ScanRate->Signal PulseAmp Pulse Amplitude PulseAmp->Signal PulseWidth Pulse Width PulseWidth->Signal Sensitivity Sensitivity Selectivity Selectivity PeakShape Peak Shape Signal->Sensitivity Signal->Selectivity Signal->PeakShape

Caption: Key parameters for method optimization.

Conclusion

Electrochemical methods, particularly differential pulse voltammetry, present a viable approach for the sensitive and rapid determination of this compound. While direct experimental data for this specific analyte is scarce, the protocols and performance estimates provided, based on closely related phenothiazine compounds, offer a solid foundation for method development. Researchers are encouraged to use this information as a starting point and to perform thorough optimization and validation for their specific applications.

References

Application Notes and Protocols for the Formulation of 2-Methylthiophenothiazine in Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophenothiazine is a phenothiazine (B1677639) derivative with a lipophilic nature, making it a candidate for various therapeutic applications, including potential antimicrobial and cytotoxic activities.[1] However, its poor aqueous solubility presents a significant challenge for its effective delivery and bioavailability in biological systems.[2] To overcome this limitation, formulation into advanced drug delivery systems, such as nanoparticles and liposomes, is a promising strategy. These formulations can enhance solubility, improve stability, and facilitate targeted delivery, thereby increasing therapeutic efficacy and minimizing potential side effects.[3][4]

These application notes provide detailed protocols for the formulation of this compound into polymeric nanoparticles and liposomes, along with methods for their characterization and in vitro evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing an appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₁NS₂[5][6]
Molecular Weight 245.36 g/mol [6]
Melting Point 140-144 °C[2]
Appearance Off-White to Light Grey Solid[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Formulation Strategies for this compound

Given its lipophilic character, two primary formulation approaches are detailed below: polymeric nanoparticles and liposomes.

Polymeric Nanoparticles via Nanoprecipitation

The nanoprecipitation method, also known as solvent displacement, is a straightforward and reproducible technique for encapsulating lipophilic drugs into polymeric nanoparticles.[3][7][8] This method involves the precipitation of a polymer from an organic solution upon its rapid diffusion into an aqueous phase.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or Pluronic F-68 (stabilizer)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

  • Rotary evaporator or magnetic stirrer with a heating plate

Protocol:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of PLGA in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA or Pluronic F-68 in 20 mL of deionized water. Stir the solution until the stabilizer is fully dissolved.

  • Nanoprecipitation: While stirring the aqueous phase at a moderate speed (e.g., 600 rpm), add the organic phase dropwise using a syringe. For more controlled and uniform nanoparticle formation, a syringe pump can be used to maintain a constant addition rate.

  • Solvent Evaporation: Continue stirring the resulting suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: The nanoparticle suspension can be used directly or purified by centrifugation to remove the excess stabilizer and unencapsulated drug.

Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[9][10][11] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous medium to form multilamellar vesicles (MLVs).

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform (B151607) or a chloroform:methanol mixture (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional, for size homogenization)

Protocol:

  • Lipid Film Formation: Dissolve 50 mg of phosphatidylcholine, 15 mg of cholesterol, and 5 mg of this compound in 10 mL of chloroform in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film should form on the inner surface of the flask.

  • Film Drying: Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add 10 mL of pre-warmed PBS (pH 7.4) to the flask. Hydrate the lipid film by rotating the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of MLVs.

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a bath or probe sonicator or extruded through polycarbonate membranes with a defined pore size.

Characterization of Formulations

Thorough characterization of the prepared nanoparticles and liposomes is essential to ensure their quality and predict their in vivo performance. Key parameters to evaluate are summarized in Table 2.

Table 2: Characterization of this compound Formulations

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles/liposomes.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge and predict the stability of the formulation in suspension.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles/liposomes.
Drug Loading and Encapsulation Efficiency UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound encapsulated within the formulation.

In Vitro Drug Delivery Studies

In Vitro Drug Release

An in vitro drug release study is critical to evaluate the release kinetics of this compound from the formulation. The dialysis membrane method is a commonly employed technique for this purpose.[12][13][14]

Materials:

  • This compound loaded nanoparticle/liposome suspension

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4, containing a small amount of a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC

Protocol:

  • Sample Preparation: Place 1 mL of the drug-loaded formulation into a dialysis bag and securely seal both ends.

  • Release Study: Immerse the dialysis bag in 50 mL of the release medium in a beaker.

  • Incubation: Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxicity of the formulated this compound on a relevant cell line (e.g., a cancer cell line if investigating anticancer activity).[15][16][17][18] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Relevant cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound formulations (nanoparticles/liposomes) and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the free drug and the drug-loaded formulations. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Potential Signaling Pathways for Investigation

Phenothiazine derivatives have been shown to exert their effects through various signaling pathways.[19] Based on the literature for related compounds, a potential mechanism of action for this compound in cancer cells could involve the inhibition of key survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[19][20] These pathways are crucial for cell proliferation, survival, and angiogenesis.[19]

Visualizations

G cluster_formulation Formulation of this compound Nanoparticles cluster_characterization Characterization cluster_invitro In Vitro Studies Organic Phase Organic Phase Nanoprecipitation Nanoprecipitation Organic Phase->Nanoprecipitation Aqueous Phase Aqueous Phase Aqueous Phase->Nanoprecipitation Solvent Evaporation Solvent Evaporation Nanoprecipitation->Solvent Evaporation Nanoparticle Suspension Nanoparticle Suspension Solvent Evaporation->Nanoparticle Suspension Particle Size & PDI (DLS) Particle Size & PDI (DLS) Nanoparticle Suspension->Particle Size & PDI (DLS) Zeta Potential Zeta Potential Nanoparticle Suspension->Zeta Potential Morphology (TEM/SEM) Morphology (TEM/SEM) Nanoparticle Suspension->Morphology (TEM/SEM) Drug Loading & Encapsulation Efficiency Drug Loading & Encapsulation Efficiency Nanoparticle Suspension->Drug Loading & Encapsulation Efficiency In Vitro Drug Release In Vitro Drug Release Nanoparticle Suspension->In Vitro Drug Release Cell Viability (MTT Assay) Cell Viability (MTT Assay) Nanoparticle Suspension->Cell Viability (MTT Assay)

Caption: Experimental workflow for the formulation and evaluation of this compound nanoparticles.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Hypothesized inhibitory action of this compound on the PI3K/Akt signaling pathway.

References

Analytical Techniques for Quantifying 2-Methylthiophenothiazine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the analytical techniques applicable to the quantification of 2-Methylthiophenothiazine in biological samples such as plasma, urine, and whole blood. The methodologies detailed below are based on common practices for analogous phenothiazine (B1677639) derivatives like thioridazine, promethazine (B1679618), and chlorpromazine (B137089), and serve as a guide for developing a validated assay for this compound. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering varying levels of sensitivity and selectivity.

Quantitative Data Summary for Analogous Phenothiazine Derivatives

The following table summarizes the quantitative parameters of various analytical methods developed for phenothiazine derivatives, which can be used as a reference for establishing a method for this compound.

AnalyteMatrixMethodSample PreparationLOQLinearity RangeRecovery (%)Precision (%RSD)
Thioridazine & Metabolites Serum/PlasmaHPLC-UVSolvent Extraction10-20 ng/mL[1]Not Specified>90% (Implied)<13%[1]
Promethazine Plasma, UrineLC-MSNot Specified1.00 ng/mL[2]Not Specified>97%<10%[2]
Promethazine & Metabolites Rat PlasmaHPLC-MS/MSProtein Precipitation0.5 ng/mL[3]0.5-200 ng/mL[3]84.5-100.4%[3]<15%[3]
Chlorpromazine & other phenothiazines PlasmaGC-MSSolid-Phase Extraction (SPE)0.25-2.0 ng/0.1mL[4]Not Specified91-95%[4]<11%[4]
Chlorpromazine & Clozapine (B1669256) BloodGC-MSLiquid-Liquid Extraction (LLE)0.3-0.7 ng/mL[5]20-10,000 ng/mL[5]79.9-85.5%[5]<5.1%[5]

Experimental Protocols

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general framework for the analysis of phenothiazine derivatives using HPLC-UV, which can be adapted for this compound.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1.0 mL of plasma or serum sample in a polypropylene (B1209903) tube, add a suitable internal standard (e.g., another phenothiazine derivative not present in the sample).

  • Add 100 µL of 1M Sodium Hydroxide to alkalize the sample.

  • Add 5.0 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a 50 µL aliquot into the HPLC system.

b. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to 3.5 with phosphoric acid, in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Column Temperature: 30°C.

  • Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and internal standard.

c. Calibration and Quantification

Prepare calibration standards by spiking known concentrations of this compound and a constant concentration of the internal standard into blank biological matrix. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of this compound in the samples from this calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol offers higher sensitivity and selectivity, which is often required for pharmacokinetic studies with low drug concentrations.

a. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add a suitable deuterated internal standard (e.g., this compound-d3).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. A dilution with water may be necessary depending on the instrument's sensitivity.

b. LC-MS/MS Conditions

  • LC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A suitable C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These would need to be optimized for this compound and its internal standard. This involves infusing a standard solution of the analyte to determine the precursor ion (the protonated molecule [M+H]+) and then fragmenting it to identify the most intense and stable product ions.

c. Calibration and Quantification

Prepare a calibration curve in the same manner as for the HPLC-UV method, using the appropriate concentration range for the expected sample concentrations. The peak area ratio of the analyte's MRM transition to the internal standard's MRM transition is used for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological Sample (Plasma, Urine, Blood) add_is Add Internal Standard sample->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evap_recon Evaporation & Reconstitution (for LLE/SPE) extraction->evap_recon LLE/SPE centrifuge Centrifugation (for PPT) extraction->centrifuge PPT final_sample Final Sample for Injection evap_recon->final_sample supernatant Collect Supernatant (for PPT) centrifuge->supernatant supernatant->final_sample injection LC Injection final_sample->injection separation Chromatographic Separation (HPLC/UHPLC) injection->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway phenothiazine Phenothiazines (e.g., this compound) d2r Dopamine D2 Receptor phenothiazine->d2r Antagonist gi Gi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates downstream Downstream Effects (e.g., altered gene expression) pka->downstream dopamine Dopamine dopamine->d2r

Caption: Postulated signaling pathway antagonism by phenothiazines at the D2 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylthiophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylthiophenothiazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for the synthesis of this compound?

A1: A widely used and effective method involves the direct and regioselective functionalization of phenothiazine (B1677639). This process typically starts with an N-acylated phenothiazine, which undergoes sulfinylation at the 2-position, followed by reduction and S-methylation to yield this compound with good yields and high purity.[1] This method is advantageous as it uses readily available and low-cost starting materials.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Oxidation: The phenothiazine core is susceptible to oxidation, which can be catalyzed by sunlight and heavy metal ions.[2][3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of sulfoxide (B87167) byproducts.[3]

  • Impurities in Reagents: The purity of starting materials, reagents, and solvents is critical. Impurities can lead to unwanted side reactions and the formation of byproducts.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents must be carefully controlled. Deviations from optimal conditions can significantly impact the yield.[3]

  • Formation of Isomers: Although the described method is highly regioselective for the 2-position, trace amounts of other isomers (e.g., substitution at the 4-position) can sometimes form and complicate purification, leading to apparent lower yields of the desired product.[1]

Q3: I am observing the formation of multiple byproducts. How can I minimize them?

A3: Minimizing byproducts requires careful control over the reaction conditions.

  • Inert Atmosphere: As mentioned, strictly maintaining an inert atmosphere will reduce oxidation byproducts.

  • Temperature Control: Adhere to the specified reaction temperatures for each step. Overheating can lead to decomposition and side reactions.

  • Reagent Addition: The rate of addition of reagents can be critical. For instance, in the sulfinylation step, a controlled addition of the N-acyl-phenothiazine to the aluminum trichloride-sulfur dioxide complex is recommended.[1]

  • Purity of Starting Materials: Ensure the use of high-purity starting materials to avoid introducing contaminants that can participate in side reactions.

Q4: What is the role of the N-acyl protecting group?

A4: The N-acyl group on the phenothiazine starting material serves to protect the nitrogen atom during the electrophilic substitution (sulfinylation) step. This protection enhances the regioselectivity of the reaction, directing the substitution almost exclusively to the 2-position of the phenothiazine ring.[1] The acyl group is typically removed during the work-up or subsequent reaction steps.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst/Reagents Verify the quality and activity of the aluminum trichloride (B1173362) and other key reagents. Ensure they have been stored under appropriate conditions (e.g., moisture-free).
Incorrect Reaction Temperature Use a calibrated thermometer and ensure the reaction mixture reaches and maintains the target temperature. For the sulfinylation step, temperatures are typically maintained between room temperature and 70°C.[1]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed to completion.
Presence of Moisture The sulfinylation step using aluminum trichloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous.
Issue 2: Product Purity is Low
Possible Cause Troubleshooting Step
Incomplete Reaction As with low yield, monitor the reaction to ensure full conversion of the starting material.
Formation of Oxidized Byproducts Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
Inefficient Purification Optimize the purification method. Recrystallization from a suitable solvent, such as toluene, can be effective in removing impurities.[1] Column chromatography may also be employed if necessary.
Isomer Formation While the reaction is highly regioselective, if the formation of other isomers is suspected, analytical techniques like NMR or GC-MS can be used for identification. Purification methods may need to be adjusted to separate the desired 2-substituted product.

Data Presentation

The following table summarizes the impact of different solvents on the yield of this compound as described in the literature.

Solvent for Sulfinylation Yield (%) Reference
Methylene (B1212753) Chloride51 - 65[1]
Carbon Disulfide40[1]
1,1,2,2-Tetrachloroethane40[1]
1,2-Dichloroethane36[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Direct Functionalization

This protocol is a generalized procedure based on the methods described in patent EP0433841A2.

Step 1: Sulfinylation of N-Formyl-phenothiazine

  • In a reaction vessel equipped with a stirrer and under a sulfur dioxide atmosphere, add aluminum trichloride.

  • Maintain the mixture under stirring and a sulfur dioxide atmosphere, heating to approximately 60°C for several hours to form the aluminum trichloride-sulfur dioxide complex.

  • Cool the mixture to room temperature and add N-formyl-phenothiazine in portions over 20 minutes with slow stirring.

  • Continue stirring under a sulfur dioxide atmosphere for approximately 16 hours, then heat to 60-65°C for an additional 2 hours.

  • Replace the sulfur dioxide atmosphere with nitrogen and allow the reaction mass to cool to 30-40°C.

  • Dilute the mixture by adding methylene chloride over 30 minutes.

Step 2: Reduction of the Sulfinic Acid Intermediate

  • To the methylene chloride solution obtained from the previous step, add water and concentrated hydrochloric acid at room temperature under an inert atmosphere.

  • Add zinc powder in portions, controlling the temperature of the reaction mixture.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or HPLC).

Step 3: S-Methylation to this compound

  • Without isolating the intermediate, add dimethyl sulfate (B86663) to the reaction mixture from the reduction step.

  • Heat the mixture to reflux for approximately 2 hours.

  • Cool the mixture, filter it through celite, and wash the filter cake with warm toluene.

  • Separate the organic and aqueous phases. Wash the organic phase with hot water.

  • Concentrate the organic phase and cool to 0°C to precipitate the this compound product.

  • Filter the precipitate, wash with a suitable solvent, and dry to obtain the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product N-Formyl-phenothiazine N-Formyl-phenothiazine Sulfinylation Sulfinylation N-Formyl-phenothiazine->Sulfinylation AlCl3 AlCl3 AlCl3->Sulfinylation SO2 SO2 SO2->Sulfinylation Reduction Reduction Sulfinylation->Reduction Zn, HCl Methylation S-Methylation Reduction->Methylation Dimethyl Sulfate This compound This compound Methylation->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Check_Atmosphere Verify Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Solution_Reagents Use Pure, Dry Reagents Check_Reagents->Solution_Reagents Impure Check_Temp Check Reaction Temperature Check_Atmosphere->Check_Temp Atmosphere OK Solution_Atmosphere Ensure Proper N2/Ar Purge Check_Atmosphere->Solution_Atmosphere Leak Detected Check_Time Monitor Reaction Time (TLC/HPLC) Check_Temp->Check_Time Temp OK Solution_Temp Calibrate Thermometer & Control Heating Check_Temp->Solution_Temp Incorrect Optimize_Purification Optimize Purification Protocol Check_Time->Optimize_Purification Time OK Solution_Time Adjust Reaction Time as Needed Check_Time->Solution_Time Incomplete/Too Long Solution_Purification Improve Recrystallization/Chromatography Optimize_Purification->Solution_Purification

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield of this compound Purity Reagent Purity Purity->Yield Increases Atmosphere Inert Atmosphere Atmosphere->Yield Increases Temperature Reaction Temperature Temperature->Yield Optimizes Time Reaction Time Time->Yield Optimizes Solvent Solvent Choice Solvent->Yield Impacts

Caption: Relationship between reaction parameters and yield.

References

Technical Support Center: Overcoming 2-Methylthiophenothiazine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of 2-Methylthiophenothiazine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a derivative of the phenothiazine (B1677639) heterocyclic system, a core structure in many antipsychotic and antihistaminic drugs. Like many phenothiazine derivatives, it is a highly lipophilic molecule with poor water solubility. This limited aqueous solubility can significantly hinder its use in biological assays, in vitro studies, and the development of parenteral formulations, leading to challenges in achieving desired concentrations and ensuring accurate experimental results.

Q2: What are the general solubility characteristics of phenothiazine derivatives?

Phenothiazine and its derivatives are generally characterized by low aqueous solubility and high permeability. Their solubility is often pH-dependent due to the presence of a basic nitrogen atom in the central ring structure. At lower pH values, this nitrogen can become protonated, increasing the compound's polarity and aqueous solubility.

Q3: What are the initial steps to assess the solubility of this compound?

A preliminary solubility assessment is crucial. This typically involves determining the compound's solubility in a range of aqueous buffers with varying pH (e.g., pH 5.0, 7.4, and 9.0) and in common organic co-solvents. This data will inform the selection of an appropriate solubilization strategy.

Troubleshooting Guide: Common Solubility Issues

This guide provides a structured approach to troubleshooting common problems encountered when preparing aqueous solutions of this compound.

Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer

Cause: The inherent low aqueous solubility of this compound is exceeded when transferring it from a concentrated organic stock solution into an aqueous buffer.

Solutions:

  • pH Adjustment:

    • Rationale: this compound, like other phenothiazines, is a weak base. Lowering the pH of the aqueous buffer will lead to protonation of the molecule, increasing its polarity and, consequently, its aqueous solubility.

    • Troubleshooting Steps:

      • Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5, 5.0).

      • Add a small, consistent amount of a concentrated stock solution of this compound (in a water-miscible organic solvent like DMSO) to each buffer.

      • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

      • Select the lowest pH that maintains the compound in solution and is compatible with your experimental system.

  • Use of Co-solvents:

    • Rationale: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of lipophilic compounds by reducing the polarity of the solvent system.

    • Troubleshooting Steps:

      • Prepare your primary aqueous buffer.

      • Create a series of co-solvent mixtures by adding increasing percentages of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol 400 (PEG 400).

      • Determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture, enzyme assay) without causing toxicity or artifacts.

      • Test the solubility of this compound in the tolerated co-solvent/buffer mixtures.

Issue 2: Inconsistent Results in Biological Assays

Cause: The compound may be precipitating out of the solution over the course of the experiment, leading to a decrease in the effective concentration and causing variability in the results.

Solutions:

  • Employing Surfactants:

    • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.

    • Troubleshooting Steps:

      • Select a non-ionic surfactant that is known to be biocompatible, such as Tween® 80 or Cremophor® EL.

      • Prepare a series of buffer solutions containing the surfactant at concentrations above its CMC.

      • Evaluate the solubility of this compound in these surfactant-containing buffers.

      • Ensure that the chosen surfactant concentration does not interfere with the biological assay.

  • Utilizing Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.

    • Troubleshooting Steps:

      • Choose a suitable cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.

      • Prepare solutions of this compound with increasing concentrations of HP-β-CD.

      • Determine the concentration of HP-β-CD required to achieve the desired concentration of the compound.

      • Validate that the cyclodextrin does not affect the experimental outcome.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Materials: this compound, a series of buffers (e.g., citrate, phosphate) with pH values ranging from 5.0 to 8.0, a suitable water-miscible organic solvent (e.g., DMSO), a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mg/mL in DMSO).

    • In separate vials, add an excess amount of this compound to each of the aqueous buffers.

    • Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with the mobile phase of the analytical method.

    • Quantify the concentration of dissolved this compound using the validated analytical method.

Protocol 2: Co-solvent Solubility Enhancement
  • Materials: this compound, primary aqueous buffer (e.g., PBS pH 7.4), co-solvents (e.g., DMSO, Ethanol, PEG 400), analytical method for quantification.

  • Procedure:

    • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Follow steps 1.2 to 1.6 from the pH-dependent solubility protocol for each co-solvent mixture.

    • Plot the solubility of this compound as a function of the co-solvent concentration.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solubilization Systems

Solubilization SystemConcentration of ExcipientResulting Solubility of this compound (µg/mL)
PBS pH 7.4-< 1
Citrate Buffer pH 5.0-15
PBS with 5% DMSO5% (v/v)25
PBS with 10% PEG 40010% (v/v)40
PBS with 2% Tween® 802% (w/v)75
PBS with 5% HP-β-CD5% (w/v)120

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_analysis Analysis cluster_outcome Outcome stock Prepare Concentrated Stock in DMSO ph_adjust pH Adjustment stock->ph_adjust cosolvent Co-solvents stock->cosolvent surfactant Surfactants stock->surfactant cyclodextrin Cyclodextrins stock->cyclodextrin equilibrium Equilibrate (e.g., 24h) ph_adjust->equilibrium cosolvent->equilibrium surfactant->equilibrium cyclodextrin->equilibrium quantify Quantify Soluble Fraction (HPLC) equilibrium->quantify optimal_cond Identify Optimal Solubilization Conditions quantify->optimal_cond

Caption: Workflow for selecting a solubilization strategy.

phenothiazine_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor Dopamine D2 Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates downstream Downstream Effects pka->downstream Phosphorylates Targets phenothiazine This compound (Antagonist) phenothiazine->receptor Blocks

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Technical Support Center: Optimizing 2-Methylthiophenothiazine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 2-Methylthiophenothiazine for various in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound has low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro assays. It is crucial to use anhydrous, sterile DMSO to ensure the stability and solubility of the compound.

Q2: What is a safe final concentration of DMSO to use in my cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to prevent solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.1%, which is considered safe for most cell lines.[1] Some robust cell lines may tolerate up to 0.5%, but it is imperative to perform a vehicle control (cells treated with the same final concentration of DMSO without the compound) to determine the maximum tolerable concentration for your specific experimental setup.[1]

Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This occurs when the DMSO concentration drops significantly, causing the compound to fall out of solution. To prevent this, ensure your DMSO stock solution is sufficiently concentrated (e.g., 1000x the highest final concentration) so that only a small volume is needed. Adding the compound to the media with vigorous vortexing or mixing can also help. For persistent issues, refer to the "Solubility Issues" section in the troubleshooting guide below.

Q4: What are the known biological activities of this compound?

A4: this compound is a phenothiazine (B1677639) derivative that has been investigated for several potential biological activities, including antimicrobial, antioxidant, and anticancer effects.[2] Like other phenothiazines, it may modulate various signaling pathways, making it a compound of interest for drug development.

Q5: What is a good starting concentration range for my in vitro assays?

A5: The optimal concentration is highly dependent on the assay type and cell line used.

  • For cytotoxicity assays (e.g., MTT, XTT): Start with a broad range of concentrations, from 0.1 µM to 100 µM, to determine the IC50 value. Some phenothiazine derivatives have shown IC50 values in the low micromolar range.[3]

  • For antimicrobial assays (e.g., MIC determination): A wide range should be tested, for instance, from 0.1 µg/mL to over 600 µg/mL, via serial dilution.[4][5]

  • For antioxidant assays (e.g., DPPH): Based on related compounds, a starting range of 10 µg/mL to 50 µg/mL can be explored.[6]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in in vitro experiments.

Issue Potential Cause Recommended Solution
Compound Precipitation in Media Poor aqueous solubility; stock solution not concentrated enough.Prepare a higher concentration stock solution in 100% anhydrous DMSO. When diluting into media, add the stock solution to a small volume of media first while vortexing, then add to the final volume. Consider using a surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.02%) in your media, after validating it doesn't affect your assay.
High Variability Between Replicates Inconsistent cell seeding; uneven compound distribution; edge effects in multi-well plates.Ensure the cell suspension is homogenous before seeding. Mix the compound-media solution thoroughly before adding to wells. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No Observable Effect Concentration is too low; compound is inactive in the chosen model; incubation time is too short.Perform a dose-response experiment with a wider and higher concentration range. Verify the compound's activity in a different, potentially more sensitive, cell line. Increase the incubation time (e.g., test at 24h, 48h, and 72h).
Excessive Cell Death at Low Concentrations The compound is highly cytotoxic to the specific cell line; solvent toxicity.Use a lower concentration range (e.g., nanomolar). Reduce the incubation time. Always include a vehicle control to ensure the final DMSO concentration is not causing the cytotoxicity.
Assay Interference The colored or fluorescent nature of the compound or its metabolites interferes with spectrophotometric or fluorometric readings. Phenothiazines are known to interfere with some assays.[3][7][8]Run a "compound-only" control (compound in media without cells) to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background value from your experimental readings. If interference is significant, consider using an alternative assay (e.g., a luminescence-based viability assay instead of a colorimetric one).
Unexpected Off-Target Effects Phenothiazines are known to have polypharmacology, affecting multiple targets such as calmodulin and various receptors.[9][10]Be aware of potential off-target effects. If results are unexpected, consider if the compound might be interacting with other pathways. For instance, phenothiazines can affect the PI3K/Akt/mTOR pathway, which regulates cell survival and proliferation.[2] Review literature for known off-target effects of phenothiazines.

Experimental Protocols & Data

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (MW: 245.36 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Weigh out 2.45 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.

  • If dissolution is difficult, place the tube in an ultrasonic water bath for 10-15 minutes.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage, protected from light.

Determining Optimal Concentration: A General Workflow

The following workflow is recommended to determine the optimal experimental concentration.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A Prepare 1000x Stock in DMSO B Perform Broad Dose-Response Assay (e.g., 0.01 µM to 100 µM) A->B D Analyze Dose-Response Curve (Determine IC50 or effective range) B->D C Include Vehicle (DMSO) Control C->B E Select Narrow Concentration Range (e.g., 3-5 points around IC50) D->E F Perform Specific Functional Assay E->F G Validate Optimal Concentration F->G H Confirm results in replicate experiments G->H

Caption: General workflow for optimizing compound concentration.
Recommended Starting Concentrations for In Vitro Assays

The following table summarizes recommended starting concentration ranges for various assays. Note: These are suggested starting points based on data from phenothiazine derivatives. Optimization is essential.

Assay Type Cell/Organism Type Suggested Starting Range Key Endpoint
Cytotoxicity Cancer Cell Lines (e.g., HeLa, HepG2, MCF7)0.1 µM - 200 µMIC50 (50% Inhibitory Concentration)
Antimicrobial Bacteria (e.g., S. aureus, E. coli)1 µg/mL - 500 µg/mLMIC (Minimum Inhibitory Concentration)
Antioxidant Chemical Assay (e.g., DPPH)10 µg/mL - 100 µg/mLEC50 (50% Effective Concentration)
Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions (serial dilutions in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., ≤0.1%). Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan (B1609692) crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[11]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway Modulation

Phenothiazines have been shown to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[2] Dysregulation of this pathway is a hallmark of many cancers.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Phenothiazine This compound (Potential Modulator) Phenothiazine->PI3K Potential Inhibition Phenothiazine->AKT Phenothiazine->mTORC1

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

References

troubleshooting guide for 2-Methylthiophenothiazine-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 2-Methylthiophenothiazine. The content addresses common challenges encountered during synthesis, functionalization, and application, offering practical solutions and detailed protocols.

Disclaimer: While this guide focuses on this compound, specific experimental troubleshooting data for this compound is limited. The advice provided is largely based on established knowledge and common issues encountered with the broader class of phenothiazine (B1677639) derivatives. Researchers should always consider the specific properties of this compound in their experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis & Functionalization

Question 1: I am experiencing low yields in my synthesis of a this compound derivative. What are the common causes and how can I improve it?

Answer: Low yields are a common challenge in phenothiazine chemistry. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Reagent Quality: Ensure all starting materials, particularly the this compound core, solvents, and catalysts, are of high purity and free from moisture. Impurities can lead to undesirable side reactions.

  • Reaction Atmosphere: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can form sulfoxide (B87167) byproducts, reducing the yield of the desired product.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent this.[1]

  • Temperature Control: Phenothiazine reactions can be sensitive to temperature fluctuations. Use a calibrated thermometer and a reliable heating source to maintain the optimal reaction temperature. Overheating can lead to decomposition and the formation of tarry byproducts.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete and excessively long reaction times can decrease the yield.[1]

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. For instance, in Ullmann-type reactions, the choice and handling of the copper catalyst are critical.[2]

Question 2: I am observing the formation of an unexpected byproduct with a higher polarity than my target this compound derivative. What could it be and how can I minimize it?

Answer: The most common higher-polarity byproduct in phenothiazine chemistry is the corresponding sulfoxide, formed by the oxidation of the sulfur atom in the thiazine (B8601807) ring.[1]

  • Minimization Strategies:

    • Inert Atmosphere: As mentioned above, rigorously exclude oxygen from your reaction by working under an inert gas (N₂ or Ar).

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Antioxidants: In some cases, adding a small amount of an antioxidant can help prevent oxidation, though this should be tested for compatibility with your reaction.

    • Purification: If sulfoxide formation is unavoidable, it can often be separated from the desired product by column chromatography due to its higher polarity.

Question 3: How can I improve the regioselectivity of functionalization on the aromatic rings of this compound?

Answer: Achieving high regioselectivity during the electrophilic substitution of the electron-rich phenothiazine core can be challenging.[2] The existing 2-methylthio group will influence the position of further substitutions.

  • Strategies for Controlling Regioselectivity:

    • Directing Groups: The choice of protecting group on the nitrogen atom can influence the electronic properties of the aromatic rings and thus direct incoming electrophiles.

    • Catalyst Choice: Modern catalytic methods, such as gold-catalyzed C-H functionalization, have shown excellent regioselectivity for specific positions on the phenothiazine scaffold.[3]

    • Reaction Conditions: Carefully optimizing reaction temperature, solvent, and the rate of reagent addition can favor the formation of one regioisomer over others. Slow addition of the electrophile can sometimes improve selectivity.[4]

Purification

Question 4: I am having difficulty purifying my crude this compound product. It appears as a dark, oily, or tarry substance. What purification strategies are effective?

Answer: The formation of dark, impure products can be due to polymerization or decomposition at high temperatures.[1]

  • Initial Work-up:

    • After the reaction, the crude product can be ground and washed with water and then a dilute alcohol solution to remove inorganic salts and some polar impurities.[5]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying phenothiazine derivatives.[5]

  • Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel is often employed. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) can be used to separate the desired product from less polar impurities and more polar byproducts like the sulfoxide.

  • Distillation: For some derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[6]

Data Presentation

The following tables summarize quantitative data for common reactions involving the phenothiazine scaffold. These can serve as a starting point for optimizing your experiments with this compound.

Table 1: Reaction Conditions for N-Alkylation of Phenothiazine

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
3-chloropropanolNa₂CO₃DMF120 (microwave)1Good
Alkyl halideNaHDMFRoom Temp - 802 - 12Variable
Alkyl halideK₂CO₃AcetonitrileReflux4 - 24Moderate to Good

Table 2: Gold-Catalyzed C-H Functionalization of N-Protected Phenothiazines [3][7]

N-Protecting GroupAryldiazoacetateCatalyst SystemSolventYield (%)
MethylEthyl 2-diazo-2-phenylacetate(L1)AuCl / AgSbF₆DCM77
BenzylEthyl 2-diazo-2-phenylacetate(L1)AuCl / AgSbF₆DCM72
AcetylEthyl 2-diazo-2-phenylacetate(L1)AuCl / AgSbF₆DCM65
BocEthyl 2-diazo-2-phenylacetate(L1)AuCl / AgSbF₆DCM58

(L1 = Tris(2,4-di-tert-butylphenyl)phosphite)

Experimental Protocols

Below are detailed methodologies for key experiments involving the phenothiazine core structure. These can be adapted for this compound with appropriate modifications.

Protocol 1: Synthesis of the Phenothiazine Core via Thionation of Diphenylamine[5]

This protocol describes the fundamental synthesis of the phenothiazine ring system.

Materials:

  • Diphenylamine (22 g)

  • Sulfur (8.2 g)

  • Anhydrous Aluminum Chloride (3.2 g)

  • Water

  • Dilute alcohol

  • Round-bottom flask, heating mantle, mechanical stirrer, filtration apparatus

Procedure:

  • Combine diphenylamine, sulfur, and anhydrous aluminum chloride in a round-bottom flask.

  • Heat the mixture to 140-150 °C. The reaction will begin with the evolution of hydrogen sulfide (B99878) gas (ensure adequate ventilation in a fume hood).

  • If the reaction becomes too vigorous, slightly lower the temperature to moderate the rate.

  • Once the initial vigorous reaction has subsided, increase the temperature to 160 °C for a period to ensure the reaction goes to completion.[8]

  • Allow the reaction mixture to cool and solidify.

  • Grind the solid product and extract it first with water and then with dilute alcohol to remove any remaining starting materials and catalyst.[5]

  • The remaining solid is crude phenothiazine.

  • For further purification, recrystallize the product from alcohol.

Expected Outcome:

  • Yield: Up to 93%[8]

  • Appearance: Yellowish leaflets[5]

  • Melting Point: ~180 °C[8]

Protocol 2: N-Acylation of a Phenothiazine[9]

This protocol details the functionalization of the nitrogen atom of the phenothiazine ring.

Materials:

  • Phenothiazine (or this compound) (2 mmol)

  • Triethylamine (TEA) (2.2 mmol)

  • Chloroacetyl chloride (or other acyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Diethyl ether

Procedure:

  • Dissolve the phenothiazine derivative and TEA in 10 mL of dry THF in a round-bottom flask.

  • Add the acyl chloride dropwise to the solution while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Signaling Pathway: Phenothiazine Action on Dopamine (B1211576) Receptors

Phenothiazines, including their derivatives, are well-known for their antipsychotic effects, which are primarily mediated through the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[9][10][11] This antagonism helps to alleviate the positive symptoms of psychosis.[12]

Phenothiazine_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to Phenothiazine This compound (Phenothiazine Derivative) Phenothiazine->D2_Receptor Antagonist (Blocks)

Dopamine receptor antagonism by phenothiazine derivatives.
Experimental Workflow: Synthesis and Purification of a this compound Derivative

This diagram illustrates a typical workflow for the synthesis, work-up, and purification of a functionalized this compound.

Experimental_Workflow start Start reaction Synthesis Reaction (e.g., N-Alkylation) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching & Extraction) monitoring->workup Complete drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification chromatography Column Chromatography purification->chromatography Complex Mixture recrystallization Recrystallization purification->recrystallization Crystalline Solid characterization Characterization (NMR, MS, etc.) chromatography->characterization recrystallization->characterization end End Product characterization->end

General workflow for synthesis and purification.
Logical Relationship: Troubleshooting Low Yield in Phenothiazine Synthesis

This diagram outlines a logical decision-making process for troubleshooting low reaction yields, a common issue in phenothiazine-related experiments.[1]

Troubleshooting_Yield cluster_solutions Corrective Actions start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_atmosphere Verify Inert Atmosphere check_reagents->check_atmosphere Reagents OK purify_reagents Purify/Dry Reagents check_reagents->purify_reagents check_temp Check Reaction Temperature check_atmosphere->check_temp Atmosphere OK improve_inert Improve Inert Gas Setup check_atmosphere->improve_inert check_time Optimize Reaction Time check_temp->check_time Temperature OK calibrate_thermo Calibrate Thermometer check_temp->calibrate_thermo rerun Re-run Experiment with Optimized Conditions check_time->rerun Time Optimized monitor_reaction Monitor with TLC/LC-MS check_time->monitor_reaction purify_reagents->rerun improve_inert->rerun calibrate_thermo->rerun monitor_reaction->rerun

A decision tree for troubleshooting low product yield.

References

Technical Support Center: Managing Off-Target Effects of 2-Methylthiophenothiazine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of 2-Methylthiophenothiazine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known and potential off-target effects of this compound?

A1: Direct experimental evidence for the off-target profile of this compound is limited. However, as a phenothiazine (B1677639) derivative, it is predicted to share off-target activities with other compounds in its class. Potential off-targets include:

  • Dopamine (B1211576) and Serotonin (B10506) Receptors: Phenothiazines are well-known for their interactions with these G-protein coupled receptors (GPCRs), which can lead to neurological and behavioral effects in vivo, and modulate signaling pathways in cellular models.

  • Calmodulin: Several phenothiazine derivatives are known to bind to calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.

  • Kinases: Phenothiazines can inhibit various kinases, potentially affecting signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Farnesyltransferase and Tubulin: Some studies on phenothiazine-related compounds suggest they may inhibit farnesyltransferase and tubulin polymerization, which are critical for protein modification and cell division, respectively.[1]

Q2: How can I experimentally identify the off-targets of this compound in my cellular model?

A2: A multi-pronged approach is recommended to identify off-target interactions:

  • Kinome Profiling: Utilize a commercial kinome profiling service to screen this compound against a large panel of kinases. This can identify unexpected kinase targets.

  • GPCR Panels: Screen the compound against a panel of GPCRs, particularly dopamine and serotonin receptors, to determine its receptor binding profile.

  • Affinity-Based Methods: Techniques like affinity chromatography using immobilized this compound can help pull down and identify binding partners from cell lysates.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to validate target engagement in intact cells by observing changes in protein thermal stability upon compound binding.

Q3: I am observing unexpected cytotoxicity with this compound. How can I determine if this is due to off-target effects?

A3: Unexplained cytotoxicity can often be attributed to off-target activities. To investigate this:

  • Dose-Response Analysis: Perform a careful dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the concentration required for the desired on-target effect. A narrow therapeutic window may suggest off-target toxicity.

  • Rescue Experiments: If the intended target is known, attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of the target protein. If cytotoxicity persists, it is likely due to off-target effects.

  • Pathway Analysis: Use techniques like Western blotting to examine the activation state of key survival and apoptosis pathways (e.g., PI3K/Akt, MAPK/ERK, caspase activation) to identify signaling nodes affected by the compound.

Q4: Can computational tools predict the potential off-targets of this compound?

A4: Yes, in silico tools can provide valuable predictions based on the chemical structure of this compound. One such tool is SwissTargetPrediction, which compares the structure of a small molecule to a database of known ligands to predict its most likely protein targets. The SMILES string for this compound is CSc1ccc2Sc3ccccc3Nc2c1.[2][3][4]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Bands in Western Blots for Pathway Analysis (e.g., PI3K/Akt, MAPK/ERK)
  • Problem: Difficulty in interpreting Western blot data due to high background or multiple non-specific bands, obscuring the true signal of phosphorylated proteins.

  • Troubleshooting Workflow:

    WB_Troubleshooting cluster_blocking Blocking Optimization cluster_antibody Antibody Optimization cluster_washing Washing Optimization cluster_reagents Reagent Quality start High Background in Western Blot blocking Optimize Blocking start->blocking Insufficient blocking? antibody Adjust Antibody Concentration blocking->antibody Still high background? cluster_blocking cluster_blocking washing Improve Washing Steps antibody->washing Still high background? cluster_antibody cluster_antibody reagents Check Reagent Quality washing->reagents Still high background? cluster_washing cluster_washing end Clear Western Blot reagents->end Problem Resolved cluster_reagents cluster_reagents b1 Increase blocking time (1-2 hours) b2 Use fresh blocking buffer (5% BSA in TBST for phospho-antibodies) b1->b2 a1 Titrate primary antibody concentration a2 Titrate secondary antibody concentration a1->a2 w1 Increase number and duration of washes w2 Use fresh wash buffer (TBST) for each wash w1->w2 r1 Use fresh lysis buffer with protease/phosphatase inhibitors r2 Ensure ECL substrate is not expired r1->r2

    Caption: Troubleshooting workflow for high background in Western blotting.

Issue 2: Inconsistent Results in Tubulin Polymerization Assays
  • Problem: High variability between replicate wells or experiments, making it difficult to assess the effect of this compound on tubulin polymerization.

  • Troubleshooting Workflow:

    Tubulin_Troubleshooting cluster_tubulin Tubulin Quality Control cluster_reagents Reagent Preparation cluster_setup Assay Setup Consistency cluster_analysis Data Analysis Review start Inconsistent Tubulin Polymerization tubulin_quality Check Tubulin Quality start->tubulin_quality Variable polymerization? reagent_prep Verify Reagent Preparation tubulin_quality->reagent_prep Tubulin is active? cluster_tubulin cluster_tubulin assay_setup Standardize Assay Setup reagent_prep->assay_setup Reagents prepared correctly? cluster_reagents cluster_reagents data_analysis Review Data Analysis assay_setup->data_analysis Setup is consistent? cluster_setup cluster_setup end Consistent Results data_analysis->end Analysis is correct cluster_analysis cluster_analysis t1 Use fresh aliquots of tubulin; avoid multiple freeze-thaws t2 Perform a control polymerization with a known stabilizer (e.g., paclitaxel) t1->t2 rg1 Prepare fresh GTP solution for each experiment rg2 Ensure correct buffer composition and pH rg1->rg2 s1 Use a multichannel pipette for simultaneous additions s2 Ensure plate is pre-warmed to 37°C before adding tubulin s1->s2 da1 Check for and exclude outlier wells da2 Normalize data to vehicle controls da1->da2

    Caption: Troubleshooting guide for inconsistent tubulin polymerization assays.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways in response to treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST for phospho-antibodies)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Workflow Diagram:

WB_Workflow cell_treatment Cell Treatment with this compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of signaling pathways.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol describes a method to assess the effect of this compound on the polymerization of purified tubulin by measuring changes in turbidity.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls

  • 96-well half-area plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a tubulin polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Keep on ice.

  • Compound Preparation: Prepare serial dilutions of this compound and controls in the polymerization buffer.

  • Assay Setup: Pre-warm the microplate reader to 37°C. Add the compound dilutions to the wells of a 96-well plate.

  • Initiate Polymerization: Add cold tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the lag time, polymerization rate (slope of the linear phase), and the maximum polymer mass (plateau absorbance).

Data Presentation Table:

CompoundConcentration (µM)Lag Time (min)Vmax (mOD/min)Max Polymer Mass (OD)
Vehicle (DMSO)-
This compound1
10
100
Nocodazole10
Paclitaxel10

In Silico Off-Target Prediction

To provide further insight into the potential off-target profile of this compound, a prediction was performed using the SwissTargetPrediction tool. The following table summarizes the top predicted target classes and specific protein targets.

Predicted Off-Targets for this compound (SMILES: CSc1ccc2Sc3ccccc3Nc2c1)

Target ClassPredicted Targets (Human)ProbabilityKnown Ligands
G-protein coupled receptorDopamine D2 receptor, Serotonin 2a receptor, Alpha-1A adrenergic receptor, Histamine H1 receptorHigh1000
EnzymeCytochrome P450 family, Farnesyl pyrophosphate synthetaseModerate682
KinaseSerine/threonine-protein kinase PIM1, Cyclin-dependent kinase 2Moderate235
Ion channelVoltage-gated potassium channelLow115
OtherCalmodulin, Sigma non-opioid intracellular receptor 1Low89

Disclaimer: This table represents in silico predictions and should be experimentally validated.

This technical support center provides a starting point for investigating and mitigating the off-target effects of this compound. For further assistance, please consult the relevant scientific literature and consider collaborating with experts in compound profiling and cellular signaling.

References

Technical Support Center: Purification of 2-Methylthiophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the purification of 2-Methylthiophenothiazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a low yield after purification. What are the potential causes and solutions?

A1: Low yield is a common issue that can arise from several factors throughout the purification process. Here are some potential causes and troubleshooting steps:

  • Incomplete Crystallization: The compound may be too soluble in the chosen solvent system.

    • Solution: Try using a different solvent or a mixture of solvents (e.g., ethanol (B145695)/water, hexane (B92381)/ethyl acetate). Ensure the solution is sufficiently cooled and allowed adequate time to crystallize. Gently scratching the inside of the flask can sometimes initiate crystallization.

  • Loss during Transfers: Significant product loss can occur during transfers between flasks, filters, and drying apparatus.

    • Solution: Minimize the number of transfers. Ensure all equipment is rinsed with the mother liquor or a small amount of cold solvent to recover any adhering product.

  • Suboptimal Chromatography Conditions: The compound may be irreversibly adsorbed onto the stationary phase or co-elute with other impurities if the mobile phase is not optimized.

    • Solution: Perform small-scale analytical thin-layer chromatography (TLC) to determine the optimal solvent system before running a column. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).

Q2: The purity of my this compound is not meeting the required specifications. How can I improve it?

A2: Impurities can be starting materials, by-products, or degradation products. Improving purity often requires a multi-step approach.

  • Identify the Impurity: If possible, identify the structure of the major impurity. This can provide clues about its origin and how to best remove it. Techniques like NMR, LC-MS, or GC-MS can be helpful.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. Ensure you are using an appropriate solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity has different solubility characteristics.

  • Column Chromatography: For mixtures with multiple components or impurities with similar polarity to the product, column chromatography is recommended. A gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.

  • Activated Carbon Treatment: If colored impurities are present, a small amount of activated carbon can be added to the hot solution before filtration during crystallization to adsorb them.

Q3: My compound "oils out" during crystallization instead of forming solid crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the temperature of the crystallization process.

  • Lower the Crystallization Temperature: Ensure the solution is cooled slowly to a sufficiently low temperature.

  • Use a Different Solvent: The chosen solvent may not be optimal. Experiment with different solvent systems.

  • Increase the Solvent Volume: The concentration of the compound might be too high. Add more solvent to the mixture.

  • Seed the Solution: Add a small crystal of the pure compound to the cooled solution to induce crystallization.

Data on Purification Methods

The following table summarizes typical results from different purification methods for this compound. Note that actual results will vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Yield (%)Purity (%) (by HPLC)Key AdvantagesKey Disadvantages
Single Solvent Recrystallization (Ethanol)75-8598.0-99.0Simple, cost-effectiveMay not remove impurities with similar solubility
Multi-Solvent Recrystallization (Hexane/Ethyl Acetate)70-8098.5-99.5Better for removing a wider range of impuritiesMore complex to optimize the solvent ratio
Column Chromatography (Silica Gel)50-70>99.5High purity achievable, good for complex mixturesMore time-consuming, requires more solvent
Distillation (under vacuum)60-7597.0-98.5Effective for removing non-volatile impuritiesPotential for thermal degradation if not controlled

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. The solution should be heated gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks. Monitor the separation using thin-layer chromatography (TLC).

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the desired compound.

  • Fraction Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_flow start Low Purity Issue check_impurities Identify Impurities (TLC/LC-MS) start->check_impurities similar_polarity Impurities have similar polarity? check_impurities->similar_polarity column_chrom Action: Perform Column Chromatography similar_polarity->column_chrom  Yes recrystallize Action: Recrystallize with a different solvent similar_polarity->recrystallize  No end_node Purity Improved column_chrom->end_node colored_impurities Are there colored impurities? recrystallize->colored_impurities charcoal Action: Treat with Activated Charcoal colored_impurities->charcoal  Yes colored_impurities->end_node  No charcoal->end_node

Caption: Decision tree for troubleshooting low purity of this compound.

addressing autofluorescence interference in 2-Methylthiophenothiazine imaging

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for addressing autofluorescence interference in 2-Methylthiophenothiazine imaging.

Welcome to the technical support center for the this compound (MTP) probe. This guide is designed to help you troubleshoot and resolve issues related to autofluorescence, ensuring high-quality data in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTP) and what is it used for?

A1: this compound (MTP) is a novel fluorescent probe designed for the sensitive detection of mitochondrial superoxide (B77818) in live and fixed cells. Its core structure, based on the phenothiazine (B1677639) and thiophene (B33073) moieties, allows it to selectively accumulate in mitochondria and exhibit a fluorescent response upon oxidation by superoxide radicals.

Q2: I am observing high background fluorescence in my unstained control samples. What is causing this?

A2: This background signal is likely due to autofluorescence, which is the natural fluorescence emitted by biological structures.[1][2] Common sources include endogenous molecules like NAD(P)H and flavins (especially in the green spectrum where MTP emits), as well as structural proteins like collagen and elastin.[2][3][4] The fixation method, particularly the use of aldehyde fixatives like glutaraldehyde (B144438) or formaldehyde (B43269), can also significantly increase autofluorescence.[1][5]

Q3: How can I determine if the background signal I'm seeing is from autofluorescence or non-specific MTP staining?

A3: The best way to identify autofluorescence is to prepare an unstained control sample that goes through all the same processing steps (e.g., fixation, permeabilization) as your stained samples.[6] Image this control sample using the same imaging parameters. The signal you detect in this unstained sample is your baseline autofluorescence.[7]

Q4: Can my cell culture medium or fixative be the cause of high background?

A4: Yes. Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent and can contribute to background.[7][8] For live-cell imaging, switching to a phenol red-free medium is recommended.[7] Aldehyde fixatives are a major cause of fixation-induced autofluorescence.[5][9] Glutaraldehyde is a stronger inducer of autofluorescence than paraformaldehyde (PFA) or formaldehyde.[5][10]

Q5: What is the quickest way to reduce autofluorescence without changing my entire protocol?

A5: If your protocol involves aldehyde fixation, a common method is to treat the samples with a chemical quenching agent. A fresh solution of sodium borohydride (B1222165) (NaBH₄) can effectively reduce aldehyde-induced autofluorescence.[1][3][11] Alternatively, for tissues with high levels of lipofuscin, treatment with Sudan Black B can be effective.[3][12] Several commercial quenching kits are also available that offer a quick solution.[6][13][14]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating sources of autofluorescence when using the MTP probe.

Problem 1: High Background Signal Across the Entire Sample

High, diffuse background fluorescence can obscure the specific MTP signal, leading to a poor signal-to-noise ratio.

Logical Troubleshooting Workflow

start High Background Signal Detected unstained_control Image Unstained Control Sample start->unstained_control signal_present Is Signal Present in Unstained Control? unstained_control->signal_present autofluorescence Source is Autofluorescence signal_present->autofluorescence Yes no_autofluorescence Source is Non-Specific Staining or Probe Aggregation signal_present->no_autofluorescence No check_fixation Review Fixation Method autofluorescence->check_fixation is_aldehyde Using Aldehyde Fixative (PFA, Glutaraldehyde)? check_fixation->is_aldehyde reduce_fixation Reduce Fixation Time/Concentration or Switch to Cold Methanol is_aldehyde->reduce_fixation Yes check_tissue Review Sample Type is_aldehyde->check_tissue No use_quenching Apply Chemical Quenching (e.g., NaBH₄) reduce_fixation->use_quenching advanced Consider Advanced Techniques (Spectral Unmixing) use_quenching->advanced is_lipofuscin Known High Lipofuscin Content? (e.g., aged neurons, retina) check_tissue->is_lipofuscin use_sbb Apply Sudan Black B Quenching is_lipofuscin->use_sbb Yes is_lipofuscin->advanced No / Still High BG use_sbb->advanced

Caption: A workflow for troubleshooting and minimizing autofluorescence.

Data Summary Tables

For optimal experimental design, it is crucial to understand the spectral relationship between your probe and potential sources of autofluorescence.

Table 1: Spectral Characteristics of MTP and Common Endogenous Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Common Location / Source
MTP Probe (Oxidized) ~488 ~525 Mitochondria
Collagen350 - 450420 - 520Extracellular matrix[2]
Elastin350 - 450420 - 520Extracellular matrix[2]
Flavins (FAD, FMN)~450~530Mitochondria
Lipofuscin345 - 490460 - 670Lysosomes (especially in aged cells)[2]
NAD(P)H~340~460Mitochondria, Cytosol

Note: The broad emission spectrum of lipofuscin can interfere with multiple fluorescence channels.[1]

Table 2: Comparison of Autofluorescence Reduction Techniques

MethodTarget AutofluorescenceAdvantagesDisadvantages
Change Fixative Aldehyde-inducedVery effective; avoids chemical treatments.May not be compatible with all antibodies or preservation needs.
Sodium Borohydride (NaBH₄) Aldehyde-inducedSimple, fast protocol.[11]Can affect tissue integrity; results can be mixed.[3][5]
Sudan Black B (SBB) Lipofuscin, LipidsHighly effective for lipofuscin.[15]Can introduce its own background in far-red channels.[12]
Commercial Kits (e.g., TrueVIEW) Broad Spectrum (Collagen, RBCs, Aldehydes)Easy to use; optimized formulation.[13][14]Can be costly; may slightly reduce specific signal.[14]
Spectral Unmixing All sourcesComputationally separates signals; highly specific.[16][17]Requires a spectral confocal microscope and appropriate software.

Experimental Protocols

Protocol 1: Sodium Borohydride (NaBH₄) Quenching

This method is effective for reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.[11]

  • Rehydration : If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution. For cultured cells on coverslips, proceed after fixation and permeabilization.

  • Preparation of Quenching Solution : Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is caustic and should be handled with care.

  • Incubation : Incubate the slides/coverslips in the NaBH₄ solution for 20 minutes at room temperature.

  • Washing : Wash the slides thoroughly three times for 5 minutes each in PBS.

  • Proceed with Staining : Continue with your standard MTP probe staining protocol.

Protocol 2: Sudan Black B (SBB) Staining

SBB is a lipophilic dye effective at quenching autofluorescence from lipofuscin and other lipid-rich structures.[18]

  • Sample Preparation : This protocol is typically performed after completing your MTP staining protocol. For paraffin (B1166041) sections, ensure they are deparaffinized. For frozen sections, bring them to 70% ethanol.

  • Preparation of Staining Solution : Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.

  • Incubation : Incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.

  • Washing : Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections.

  • Mounting : Mount the coverslip with an appropriate mounting medium and proceed to imaging.

Protocol 3: Spectral Imaging and Linear Unmixing

This computational technique is the most powerful method for separating the MTP signal from complex or strong autofluorescence.[16][17][19] It treats autofluorescence as a separate "fluorophore" and removes its contribution from the final image.

Principle of Spectral Unmixing

cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Image Experimental Sample cluster_2 Step 3: Perform Linear Unmixing ref_mtp Sample 1: Cells + MTP Probe Only spec_mtp MTP Emission Spectrum ref_mtp->spec_mtp Acquire λ-Stack ref_af Sample 2: Unstained Cells (Autofluorescence) spec_af Autofluorescence Spectrum ref_af->spec_af Acquire λ-Stack unmix_alg Linear Unmixing Algorithm spec_mtp->unmix_alg Reference 1 spec_af->unmix_alg Reference 2 exp_sample Experimental Sample: Cells + MTP Probe (Mixed Signal) mixed_spec Mixed Emission Spectrum exp_sample->mixed_spec Acquire λ-Stack mixed_spec->unmix_alg Input Data unmixed_mtp Unmixed MTP Image (Clean Signal) unmix_alg->unmixed_mtp unmixed_af Unmixed AF Image (Background) unmix_alg->unmixed_af

Caption: Workflow for separating MTP signal from autofluorescence using spectral unmixing.

Methodology:

  • Acquire Reference Spectrum (Autofluorescence) : Using an unstained sample, acquire a lambda stack (a series of images at different emission wavelengths) to determine the exact emission spectrum of the autofluorescence in your sample.[7]

  • Acquire Reference Spectrum (MTP Probe) : If possible, prepare a sample with a very strong MTP signal and minimal background to acquire a clean reference spectrum for the probe.

  • Acquire Experimental Data : Acquire a lambda stack of your fully stained experimental sample.

  • Perform Unmixing : In your microscope's analysis software (e.g., ZEN, LAS X, or third-party software), use the linear unmixing function.[16] Define the reference spectra for autofluorescence and the MTP probe. The algorithm will then calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images for the MTP signal and the autofluorescence.[20]

References

Validation & Comparative

Cross-Validation of 2-Methylthiophenothiazine and its Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-cancer activity of phenothiazine (B1677639) derivatives, with a focus on providing context for the potential efficacy of 2-Methylthiophenothiazine. Direct cross-validation studies on this compound are limited in publicly available research. Therefore, this guide leverages data from structurally related phenothiazine compounds to offer insights into its potential mechanisms and differential effects across various cancer cell lines.

Phenothiazines, a class of compounds historically used as antipsychotics, are being repurposed for cancer therapy due to their ability to induce cell death and inhibit proliferation in tumor cells.[1][2][3] These compounds exert their anti-cancer effects through multiple mechanisms, including the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][2]

Comparative Efficacy of Phenothiazine Derivatives

The cytotoxic effects of various phenothiazine derivatives have been evaluated across a range of human cancer cell lines, demonstrating varying degrees of potency. The half-maximal inhibitory concentration (IC50), which measures a drug's effectiveness in inhibiting biological function, is a key metric for comparison.

Recent research on derivatives of 2-aminomethyl phenothiazine in the BT-474 breast cancer cell line has provided specific cytotoxicity data. The parent compound, 2-aminomethyl phenothiazine (PTZ-NH2), exhibited an IC50 value of 55 µM.[4] A mitochondria-targeted triphenylphosphonium conjugate of this compound (PTZ-TPP) showed significantly enhanced cytotoxic activity with an IC50 of 15 µM, suggesting that targeting mitochondria could be a promising strategy for enhancing the anti-cancer effects of phenothiazine derivatives.[4] In contrast, an alkyl derivative (PTZ-capryl) did not show cytotoxic action up to a concentration of 100 µM.[4]

Table 1: Comparative IC50 Values of Phenothiazine Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
2-Aminomethyl phenothiazine (PTZ-NH2)BT-474Breast Cancer55[4]
PTZ-TPP (Mitochondria-targeted derivative)BT-474Breast Cancer15[4]
PTZ-capryl (Alkyl derivative)BT-474Breast Cancer>100[4]
FluphenazineMDA-MB-231Breast Cancer7.04 - 23.33[6]
FluphenazineHs578TBreast Cancer7.04 - 23.33[6]
ThioridazineOvarian, Lung, Cervical CancersVariousPotent antiproliferative effects reported[2]
ChlorpromazineGlioma, Endometrial, Pancreatic CancersVariousEfficacy demonstrated[2]

Signaling Pathways Modulated by Phenothiazines

Phenothiazines are known to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation.[1][2] Understanding these mechanisms is vital for predicting the efficacy of compounds like this compound.

Key signaling pathways affected by phenothiazines include:

  • PDK1/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Phenothiazines have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[1][2]

  • MAPK/ERK1/2 Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Modulation of this pathway by phenothiazines contributes to their anti-cancer effects.[1][2]

  • p53 Pathway: Some phenothiazine derivatives have been found to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[5]

  • Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a calcium-binding protein involved in cell cycle regulation.[3]

Below is a diagram illustrating a generalized signaling pathway potentially targeted by phenothiazine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Phenothiazines Phenothiazines Phenothiazines->ERK Inhibits Phenothiazines->Akt Inhibits Phenothiazines->mTOR Inhibits

Caption: Generalized signaling pathways affected by phenothiazines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of phenothiazine activity.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Cell Treatment: Treat cells with the test compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Protein Analysis

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Below is a diagram illustrating a typical experimental workflow for assessing the anti-cancer activity of a compound.

G cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture Cancer Cell Lines Treatment Treat with this compound or Analog CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 ApoptosisAnalysis Quantify Apoptotic Cells Apoptosis->ApoptosisAnalysis ProteinAnalysis Analyze Protein Expression WesternBlot->ProteinAnalysis Efficacy Assess Anti-Cancer Efficacy and Mechanism of Action IC50->Efficacy ApoptosisAnalysis->Efficacy ProteinAnalysis->Efficacy

Caption: Experimental workflow for evaluating anti-cancer activity.

References

A Comparative Analysis of 2-Methylthiophenothiazine and Chlorpromazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the phenothiazine (B1677639) derivatives 2-Methylthiophenothiazine and the established antipsychotic drug Chlorpromazine, supported by available experimental data and detailed methodologies.

This guide provides a comparative analysis of this compound and Chlorpromazine, focusing on their chemical structures, mechanisms of action, and pharmacological profiles. While Chlorpromazine is a well-characterized first-generation antipsychotic, data on this compound is sparse, with its primary role documented as a key intermediate in the synthesis of the antipsychotic drug Thioridazine (B1682328). This comparison, therefore, draws inferences about the potential properties of this compound based on its structural relationship to Thioridazine and the broader understanding of phenothiazine structure-activity relationships.

Chemical Structure and Physicochemical Properties

Both this compound and Chlorpromazine belong to the phenothiazine class of compounds, characterized by a tricyclic structure with a sulfur and a nitrogen atom in the central ring. The key structural difference lies in the substituents at the 2-position of the phenothiazine ring and the nature of the side chain at the 10-position.

PropertyThis compoundChlorpromazine
Chemical Structure
IUPAC Name 2-(methylsulfanyl)-10H-phenothiazine3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Molecular Formula C₁₃H₁₁NS₂[1][2][3]C₁₇H₁₉ClN₂S
Molecular Weight 245.36 g/mol [1][2][3]318.86 g/mol
Melting Point 140-144 °C179-180 °C
Appearance White to Orange to Green powder to crystal[1]White or slightly creamy-white crystalline powder

Mechanism of Action and Receptor Affinity

The antipsychotic effects of phenothiazines are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[4] Many also exhibit affinity for other receptors, including serotonin (B10506) (5-HT), histamine (B1213489) (H1), adrenergic (α1), and muscarinic (M1) receptors, which contributes to their broader pharmacological profile and side effects.[4]

Due to the lack of direct experimental data for this compound, its receptor binding profile is inferred from its close structural analog and metabolic precursor, Thioridazine. Thioridazine is known to be a potent antagonist at D2 and 5-HT2A receptors.[5][6][7][8]

Table of Receptor Binding Affinities (Ki in nM)

ReceptorThis compound (Inferred from Thioridazine)Chlorpromazine
Dopamine D2 Potent antagonist (Ki of Thioridazine is in the low nM range)[7][9][10]0.55 - 1.1 nM[11][12]
Serotonin 5-HT2A Potent antagonist (Thioridazine has high affinity)[13]High affinity (Blocks 5-HT2A receptors)[12][14][15][16]
Adrenergic α1 High affinity (Thioridazine is a potent antagonist)High affinity
Muscarinic M1 High affinity (Thioridazine has significant anticholinergic effects)[17]Moderate affinity
Histamine H1 Moderate to high affinityHigh affinity

Note: The binding affinities for this compound are estimations based on the known profile of Thioridazine. Direct experimental validation is required.

Pharmacological Effects and Clinical Implications

Chlorpromazine is a low-potency typical antipsychotic used in the management of schizophrenia, bipolar disorder, and other psychotic disorders.[4] Its therapeutic effects are linked to D2 receptor blockade, while its sedative properties are due to H1 and α1 receptor antagonism.[4] Common side effects include extrapyramidal symptoms (though less than high-potency antipsychotics), orthostatic hypotension, and anticholinergic effects like dry mouth and constipation.[17]

The pharmacological profile of This compound is not well-documented. However, as the core structure of Thioridazine, it is expected to possess central nervous system activity. Thioridazine itself is noted for having a lower incidence of extrapyramidal side effects compared to other typical antipsychotics, a characteristic that might be shared by its precursor.[17][18] Importantly, Thioridazine was withdrawn from many markets due to its association with dose-dependent QTc interval prolongation and the risk of serious cardiac arrhythmias.[5][17][19] Any further investigation into the therapeutic potential of this compound would need to rigorously assess its cardiac safety profile.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

Receptor Binding Assay

This in vitro assay determines the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound and Chlorpromazine for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Preparation of Receptor Membranes: Cell membranes expressing the human recombinant D2 or 5-HT2A receptor are prepared from cultured cell lines (e.g., HEK293, CHO).

  • Radioligand Binding: A specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) is incubated with the receptor membranes in the presence of varying concentrations of the test compound (this compound or Chlorpromazine).

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Animal Models of Psychosis

In vivo models are used to assess the potential antipsychotic efficacy of a compound.

Objective: To evaluate the ability of this compound and Chlorpromazine to reverse psychosis-like behaviors in a rodent model.

Methodology (Amphetamine-Induced Hyperlocomotion Model):

  • Animal Acclimation: Male rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arenas).

  • Drug Administration: Animals are pre-treated with either vehicle, this compound, or Chlorpromazine at various doses.

  • Induction of Hyperlocomotion: After a set pre-treatment time, animals are administered a psychostimulant such as amphetamine to induce hyperlocomotion, a behavior considered to model the positive symptoms of psychosis.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated activity monitoring systems.

  • Data Analysis: The ability of the test compounds to dose-dependently reduce amphetamine-induced hyperlocomotion is compared.

G cluster_pre Pre-Treatment cluster_test Testing Phase cluster_post Analysis Acclimation Animal Acclimation Drug_Admin Drug Administration (Vehicle, Test Compounds) Acclimation->Drug_Admin Induction Induction of Hyperlocomotion (Amphetamine) Drug_Admin->Induction Pre-treatment Time Behavioral_Test Behavioral Assessment (Open-Field Arena) Induction->Behavioral_Test Data_Analysis Data Analysis (Comparison of Locomotor Activity) Behavioral_Test->Data_Analysis

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic stability of this compound and Chlorpromazine in liver microsomes.

Methodology:

  • Incubation Mixture Preparation: The test compound (this compound or Chlorpromazine) is added to a reaction mixture containing liver microsomes (from human or other species) and a buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G start Start prep Preparation of Incubation Mixture Test Compound + Liver Microsomes + Buffer start->prep initiate Initiation of Reaction Add NADPH-regenerating system prep->initiate sampling Time-Course Sampling 0, 5, 15, 30, 60 min initiate->sampling terminate Reaction Termination Add Cold Organic Solvent sampling->terminate analysis LC-MS/MS Analysis Quantify Parent Compound terminate->analysis data Data Analysis Calculate t½ and CLint analysis->data end End data->end

Caption: Workflow for a microsomal metabolic stability assay.

Signaling Pathway

The primary signaling pathway affected by antipsychotic phenothiazines involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). This antagonism modulates downstream signaling cascades, ultimately leading to a reduction in psychotic symptoms.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Chlorpromazine / This compound Antipsychotic->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to PKA ↓ PKA Activity cAMP->PKA Response Therapeutic Effect (Reduction of Psychosis) PKA->Response

Caption: Dopamine D2 receptor signaling pathway antagonism by phenothiazines.

Conclusion

Chlorpromazine is a cornerstone of antipsychotic therapy with a well-defined pharmacological profile. In contrast, this compound remains largely uncharacterized as a pharmacologically active agent in its own right, primarily being recognized as a precursor to Thioridazine. The structural similarities suggest that this compound likely possesses affinity for dopamine and serotonin receptors, but a comprehensive comparative analysis necessitates direct experimental evaluation. Future research should focus on determining the receptor binding profile, in vivo efficacy, and safety, particularly the cardiac safety, of this compound to ascertain its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such investigations.

References

A Comparative Analysis of 2-Methylthiophenothiazine and Novel Antipsychotic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of psychopharmacology, the quest for more effective and safer antipsychotic agents is a perpetual endeavor. This guide provides a comparative overview of 2-Methylthiophenothiazine, a phenothiazine (B1677639) derivative, and a selection of novel antipsychotic compounds that are shaping the future of schizophrenia treatment. While direct head-to-head clinical trial data is not available, this analysis will juxtapose their mechanisms of action, potential therapeutic benefits, and safety profiles based on existing preclinical and clinical research.

This compound: A Profile

This compound belongs to the phenothiazine class of drugs, which were among the first effective treatments for psychosis.[1][2] The core mechanism of action for phenothiazines involves the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3]

The structure-activity relationship (SAR) of phenothiazines indicates that substitutions at the 2-position of the phenothiazine ring, such as the methylthio group in this compound, can influence the drug's potency and side effect profile.[3][4] While specific data on this compound's antipsychotic efficacy is limited, its chemical structure suggests it would exhibit typical antipsychotic properties. However, recent research has also explored its potential in other therapeutic areas, including as an antimicrobial and antioxidant agent.[5]

Key Characteristics of this compound:

  • Mechanism of Action: Primarily a dopamine D2 receptor antagonist.[1]

  • Therapeutic Effects: Expected to be effective against positive symptoms of schizophrenia.

  • Potential Side Effects: As a typical antipsychotic, it may be associated with extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia, as well as hyperprolactinemia.[2]

The New Wave of Antipsychotics

Recent advancements in the understanding of schizophrenia's neurobiology have led to the development of novel compounds with diverse mechanisms of action that extend beyond simple dopamine receptor blockade.[6][7][8][9] These agents aim to address a broader range of symptoms, including negative and cognitive symptoms, with an improved side effect profile.

Table 1: Comparison of this compound with Novel Antipsychotic Drug Classes

FeatureThis compound (Phenothiazine)TAAR1 Agonists (e.g., Ulotaront)Muscarinic M1/M4 Agonists (e.g., Xanomeline-trospium)Glutamate Modulators (e.g., Evenamide)
Primary Mechanism Dopamine D2 Receptor Antagonism[1]Trace Amine-Associated Receptor 1 Agonism[6][9]Muscarinic Acetylcholine Receptor Agonism[6]Voltage-gated Sodium Channel Blocker[10]
Effect on Dopamine Direct BlockadeIndirect ModulationIndirect ModulationIndirect Modulation
Target Symptoms Positive SymptomsPositive, Negative, and Cognitive Symptoms[6]Positive and Cognitive Symptoms[6]Positive Symptoms (as adjunctive therapy)[10]
Potential for EPS HighLowLowLow
Metabolic Side Effects ModerateLowLowLow
Clinical Status Established Drug ClassInvestigationalRecently Approved[6]Investigational

Detailed Experimental Protocols

While direct comparative experimental data between this compound and novel compounds is lacking, the following sections outline typical methodologies used to evaluate the efficacy and safety of antipsychotic drugs.

Dopamine D2 Receptor Binding Assay

This in vitro assay is fundamental to characterizing the affinity of a compound for the dopamine D2 receptor, a key target for traditional antipsychotics.

Objective: To determine the binding affinity (Ki) of a test compound to the dopamine D2 receptor.

Methodology:

  • Preparation of Receptor Membranes: Membranes are prepared from cells expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).

  • Radioligand Binding: The membranes are incubated with a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Behavioral Models of Psychosis in Rodents

Animal models are crucial for assessing the in vivo antipsychotic potential of new compounds.

Objective: To evaluate the ability of a test compound to reverse psychosis-like behaviors in rodents.

Methodology (e.g., Amphetamine-Induced Hyperlocomotion):

  • Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arenas).

  • Drug Administration: Animals are pre-treated with the test compound or a vehicle control.

  • Induction of Hyperlocomotion: A psychostimulant, such as amphetamine, is administered to induce hyperlocomotion, a behavior considered analogous to the positive symptoms of psychosis.

  • Behavioral Assessment: The locomotor activity of the animals is recorded and analyzed using automated tracking systems.

  • Data Analysis: The ability of the test compound to reduce amphetamine-induced hyperlocomotion is compared to the vehicle control.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways targeted by traditional and novel antipsychotics.

cluster_0 Traditional Antipsychotics Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Therapeutic Effect (Positive Symptoms) Therapeutic Effect (Positive Symptoms) D2 Receptor->Therapeutic Effect (Positive Symptoms) Side Effects (EPS) Side Effects (EPS) D2 Receptor->Side Effects (EPS) This compound This compound This compound->D2 Receptor Blocks

Caption: Mechanism of this compound.

cluster_1 Novel Antipsychotics (TAAR1 Agonist) Trace Amines Trace Amines TAAR1 Receptor TAAR1 Receptor Trace Amines->TAAR1 Receptor Dopamine System Dopamine System TAAR1 Receptor->Dopamine System Modulates Serotonin System Serotonin System TAAR1 Receptor->Serotonin System Modulates Glutamate System Glutamate System TAAR1 Receptor->Glutamate System Modulates Ulotaront Ulotaront Ulotaront->TAAR1 Receptor Activates Therapeutic Effect (Broad Spectrum) Therapeutic Effect (Broad Spectrum) Dopamine System->Therapeutic Effect (Broad Spectrum) Serotonin System->Therapeutic Effect (Broad Spectrum) Glutamate System->Therapeutic Effect (Broad Spectrum)

References

Comparative Analysis of 2-Methylthiophenothiazine-Cyanochalcone Binding Affinity to Farnesyltransferase and Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory activity of 2-Methylthiophenothiazine-cyanochalcone derivatives against two key oncological targets: human farnesyltransferase (FTase) and tubulin. The data presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.

Derivatives of this compound have emerged as a promising class of compounds with dual inhibitory potential. Understanding their binding characteristics in comparison to other known inhibitors is crucial for elucidating their mechanism of action and potential for therapeutic development. This document summarizes the available experimental data on their inhibitory concentrations (IC50) and provides detailed protocols for the assays used to determine these values.

Quantitative Comparison of Inhibitory Activity

The following tables present the 50% inhibitory concentrations (IC50) of this compound-cyanochalcones and a panel of comparator compounds against human farnesyltransferase and tubulin polymerization. Lower IC50 values are indicative of higher potency. While IC50 is a measure of functional inhibition, it is related to the binding affinity (Ki). A direct conversion to the inhibition constant (Ki) using the Cheng-Prusoff equation was not performed due to the unavailability of the specific Michaelis constant (Km) and substrate concentrations used in the cited study.

Table 1: Inhibitory Activity against Human Farnesyltransferase (FTase)

Compound ClassCompoundIC50 (µM)[1][2]
This compound-Cyanochalcone 2k > 50
2l > 50
2m > 50
Phenothiazine-Cyanochalcone1l0.85
Carbazole-Cyanochalcone3a0.12
3b0.23
3d0.31
3e0.34
3i0.28
3j0.25
3l0.15
Reference Inhibitors Lonafarnib (SCH66336) 0.0019
FTI-277 0.05

Table 2: Inhibitory Activity against Tubulin Polymerization

Compound ClassCompoundIC50 (µM)[1][2]
This compound-Cyanochalcone 2k > 10
2l > 10
2m > 10
Phenothiazine-Cyanochalcone1l1.2
Carbazole-Cyanochalcone3a0.24
3b1.5
3d1.8
3e2.1
3i1.1
3j0.9
3l1.3
Reference Inhibitors Combretastatin A-4 1.1
Phenstatin 1.3

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

Human Farnesyltransferase (FTase) Activity Assay

This assay quantifies the inhibitory effect of compounds on the farnesylation of a peptide substrate by human farnesyltransferase.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition of FTase results in a decreased rate of farnesylation, which is detected by a change in the fluorescence signal.

Materials:

  • Human Farnesyltransferase (FTase)

  • Farnesyl Pyrophosphate (FPP)

  • Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2)

  • Test compounds (this compound-cyanochalcones and comparators)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, FTase, and the fluorescent peptide substrate in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding FPP to each well.

  • Immediately begin monitoring the change in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 485 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Glycerol (B35011) (for promoting polymerization)

  • Test compounds (this compound-cyanochalcones and comparators)

  • 96-well clear microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Resuspend purified tubulin in ice-cold polymerization buffer.

  • Add GTP and glycerol to the tubulin solution.

  • In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (e.g., a known tubulin inhibitor like colchicine).

  • Initiate polymerization by adding the tubulin/GTP/glycerol mixture to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • The IC50 value is determined by plotting the percentage of inhibition of tubulin polymerization (calculated from the maximum absorbance values) against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general workflow for evaluating the inhibitory compounds.

General Experimental Workflow for Inhibitor Evaluation cluster_0 Compound Preparation cluster_1 In Vitro Assay Setup cluster_2 Enzymatic Reaction & Data Acquisition cluster_3 Data Analysis start Synthesize & Purify This compound- cyanochalcones & Comparators assay_setup Prepare Assay Plates with Enzyme/Protein & Buffers start->assay_setup add_compounds Add Serial Dilutions of Test Compounds assay_setup->add_compounds initiate_reaction Initiate Reaction (Add Substrate) add_compounds->initiate_reaction read_signal Monitor Signal Change (Fluorescence/Absorbance) initiate_reaction->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 compare_potency Compare Potency of Compounds determine_ic50->compare_potency Targeted Signaling Pathways cluster_0 Ras Signaling Pathway cluster_1 Microtubule Dynamics cluster_2 Inhibitor Action Ras Inactive Ras FTase Farnesyltransferase (FTase) Ras->FTase Farnesylation ActiveRas Active Ras (Membrane-bound) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) ActiveRas->Downstream FTase->ActiveRas FPP Farnesyl Pyrophosphate FPP->FTase Proliferation Cell Proliferation, Survival Downstream->Proliferation Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitotic Spindle Formation, Cell Division Microtubules->Mitosis Inhibitor_FTase This compound- cyanochalcone (FTase Inhibitor) Inhibitor_FTase->FTase Inhibition Inhibitor_Tubulin This compound- cyanochalcone (Tubulin Inhibitor) Inhibitor_Tubulin->Tubulin Inhibition of Polymerization

References

Comparative Guide to the Structure-Activity Relationship of 2-Methylthiophenothiazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Methylthiophenothiazine analogs, focusing on their potential as dual inhibitors of tubulin polymerization and human farnesyltransferase. The information presented is derived from published experimental data to facilitate objective comparison and inform future drug design and development efforts.

Core SAR Principles of Phenothiazine (B1677639) Derivatives

The biological activity of phenothiazine derivatives is significantly influenced by substitutions at various positions of the tricyclic core. For antipsychotic activity, key structural features include:

  • Substitution at the 2-position: Electron-withdrawing groups at this position, such as a trifluoromethyl (-CF3) or a chloro (-Cl) group, generally enhance antipsychotic potency. The 2-methylthio (-SCH3) group has also been associated with significant activity.[1][2]

  • Alkyl Side Chain at N-10: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[1][2]

  • Terminal Amino Group: A tertiary amine is crucial for maximum activity. The nature of the substituents on this nitrogen, such as incorporation into a piperazine (B1678402) ring, can further modulate activity and side-effect profiles.[1]

These general principles provide a foundational understanding for interpreting the SAR of the more specific this compound analogs discussed below.

Comparative Analysis of this compound-Cyanochalcone Analogs

A study by Barbak et al. (2017) investigated a series of this compound-cyanochalcones as dual inhibitors of human farnesyltransferase (hFTase) and tubulin polymerization, activities relevant to anticancer drug development. The core structure of these analogs is presented below.

General Structure of this compound-Cyanochalcone Analogs

G cluster_0 This compound Core cluster_1 Cyanochalcone Linker cluster_2 Substituted Phenyl Ring (R) Phenothiazine Linker Phenothiazine->Linker R_group R Linker->R_group

Caption: General scaffold of the evaluated this compound-cyanochalcone analogs.

The following tables summarize the quantitative data for the inhibitory activities of these analogs.

Inhibition of Human Farnesyltransferase (hFTase) and Tubulin Polymerization
Compound IDR (Substitution on Phenyl Ring)hFTase Inhibition IC50 (µM)Tubulin Polymerization Inhibition (% at 10 µM)
2a 4-N(CH3)2> 10015
2c 4-OCH345.321
2d 4-F8.223
2e 4-Cl2.935
2f 4-Br3.641
2h 2,4-diCl1.852
2i 3,4-diCl2.548
2j 3,4,5-triOCH315.833
2k 2-NO21.165
2l 3-NO22.358
2m 4-NO23.161
2o 4-CF31.555
In Vitro Anticancer Activity: NCI-60 Cell Line Screen

The following table presents the mean growth inhibition percentage across the NCI-60 panel of human cancer cell lines at a single dose of 10 µM.

Compound IDR (Substitution on Phenyl Ring)Mean Growth Inhibition (%)
2a 4-N(CH3)212.5
2c 4-OCH325.8
2d 4-F33.1
2e 4-Cl41.2
2f 4-Br45.7
2h 2,4-diCl58.9
2i 3,4-diCl55.3
2j 3,4,5-triOCH338.6
2k 2-NO272.4
2l 3-NO266.8
2m 4-NO269.1
2o 4-CF361.5

Structure-Activity Relationship Insights

From the data presented, the following SAR can be deduced for the this compound-cyanochalcone series:

  • Electron-withdrawing groups are favorable: Analogs with electron-withdrawing substituents on the phenyl ring (e.g., -Cl, -Br, -NO2, -CF3) generally exhibit higher inhibitory activity against both hFTase and tubulin polymerization, as well as greater anticancer cell growth inhibition.

  • Position of substituent matters: For the nitro-substituted analogs, the ortho position (2k ) showed the most potent activity across all assays.

  • Halogen substitution: Dichloro-substitution (2h and 2i ) resulted in more potent compounds than mono-halogenated analogs (2d , 2e , 2f ).

  • Electron-donating groups are less effective: The analog with a strong electron-donating group, 4-dimethylamino (2a ), showed the weakest activity.

Logical Flow of SAR for Anticancer Activity

SAR_Flow start This compound-Cyanochalcone Scaffold sub Substitution on Phenyl Ring (R) start->sub edg Electron-Donating Groups (e.g., -N(CH3)2) sub->edg leads to ewg Electron-Withdrawing Groups (e.g., -Cl, -NO2, -CF3) sub->ewg leads to low_act Decreased hFTase Inhibition Decreased Tubulin Polymerization Inhibition Lower Anticancer Activity edg->low_act results in high_act Increased hFTase Inhibition Increased Tubulin Polymerization Inhibition Higher Anticancer Activity ewg->high_act results in pos Positional Effects (e.g., ortho-NO2 > meta/para-NO2) high_act->pos further modulated by multi_sub Multiple Substitutions (e.g., di-Cl > mono-Cl) high_act->multi_sub further enhanced by

Caption: SAR flowchart for the anticancer activity of this compound-cyanochalcones.

Experimental Protocols

Human Farnesyltransferase (hFTase) Inhibition Assay

The inhibitory activity against hFTase was determined using a non-radioactive enzymatic assay. The assay measures the fluorescence of a farnesylated peptide substrate.

  • Enzyme and Substrate Preparation: Recombinant human farnesyltransferase and a fluorescently labeled peptide substrate were used.

  • Reaction Mixture: The reaction was initiated by adding farnesyl pyrophosphate to a mixture containing the enzyme, substrate, and the test compound in a suitable buffer.

  • Incubation: The reaction mixture was incubated at 37°C for a specified period.

  • Detection: The extent of farnesylation was quantified by measuring the fluorescence intensity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated from a dose-response curve.

Tubulin Polymerization Inhibition Assay

The effect of the compounds on tubulin polymerization was monitored by the change in turbidity of a tubulin solution.

  • Tubulin Preparation: Purified bovine brain tubulin was used.

  • Reaction Mixture: The test compound was pre-incubated with tubulin in a polymerization buffer.

  • Initiation of Polymerization: Polymerization was initiated by raising the temperature to 37°C and adding GTP.

  • Measurement: The increase in absorbance at 340 nm, corresponding to tubulin polymerization, was monitored over time.

  • Data Analysis: The percentage of inhibition was calculated by comparing the rate of polymerization in the presence of the test compound to that of a control.

Experimental Workflow for Biological Evaluation

Workflow cluster_assays Biological Assays cluster_data Data Analysis start Synthesized This compound Analogs hftase hFTase Inhibition Assay start->hftase tubulin Tubulin Polymerization Inhibition Assay start->tubulin nci60 NCI-60 Cancer Cell Line Screen start->nci60 ic50 IC50 Calculation hftase->ic50 growth_inhibition Mean Growth Inhibition (%) tubulin->growth_inhibition nci60->growth_inhibition end SAR Determination ic50->end growth_inhibition->end

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound-cyanochalcone analogs as potential anticancer agents is significantly influenced by the electronic properties of the substituents on the terminal phenyl ring. Electron-withdrawing groups enhance the dual inhibitory activity against human farnesyltransferase and tubulin polymerization, leading to improved anticancer efficacy in vitro. These findings provide a valuable framework for the design of more potent and selective this compound-based therapeutics. Further investigations into other classes of this compound analogs are warranted to explore their potential against a broader range of biological targets.

References

Unveiling the Potency of 2-Methylthiophenothiazine Derivatives: A Comparative Analysis of Tubulin Polymerization and Farnesyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery, the specificity and selectivity of novel compounds are paramount. This guide provides a comprehensive evaluation of 2-methylthiophenothiazine-cyanochalcone derivatives, comparing their performance as dual inhibitors of tubulin polymerization and human farnesyltransferase against established inhibitors. This analysis, supported by experimental data and detailed protocols, offers valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

This compound itself is a key intermediate in the synthesis of pharmacologically active compounds.[1][2] Its derivatives, particularly the cyanochalcones, have emerged as promising candidates for cancer chemotherapy by simultaneously targeting two crucial cellular processes: microtubule dynamics and protein farnesylation.[3][4][5][6]

Performance Comparison: this compound Derivatives vs. Standard Inhibitors

The inhibitory activities of this compound-cyanochalcones and other phenothiazine (B1677639) and carbazole-based analogs have been quantified against tubulin polymerization and human farnesyltransferase (FTase). The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a clear comparison with well-known inhibitors.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)
Phenothiazine-Cyanochalcone (1l) 0.71
Carbazole-Cyanochalcone (3a) 0.24
Phenstatin (B1242451) (Positive Control)3.43
(-)-Desoxypodophyllotoxin (Positive Control)1.76

Lower IC50 values indicate greater potency.

Table 2: Inhibition of Human Farnesyltransferase (FTase)

CompoundIC50 (µM)
Phenothiazine-Cyanochalcone (1l) Not Determined
Carbazole-Cyanochalcone (3a) 0.12
FTI-276 (Positive Control)0.007 (7 nM)

Lower IC50 values indicate greater potency.

The data reveals that certain carbazole-cyanochalcones, such as compound 3a , exhibit potent dual inhibitory activity, with significantly better performance in tubulin polymerization inhibition than the standards, phenstatin and (-)-desoxypodophyllotoxin.[4][5][6] While direct IC50 values for the this compound-cyanochalcone series in these specific assays were not detailed in the primary comparative study, their activity was confirmed through cancer cell line screening.[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

G 2-Methylthiophenothiazine_Derivative This compound Derivative Tubulin Tubulin 2-Methylthiophenothiazine_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization 2-Methylthiophenothiazine_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Microtubule disruption-induced apoptosis pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Purified_Tubulin Purified Tubulin (e.g., porcine brain) Incubate_37C Incubate at 37°C in a 96-well plate Purified_Tubulin->Incubate_37C Assay_Buffer Assay Buffer (PIPES, MgCl2, EGTA) Assay_Buffer->Incubate_37C GTP_DAPI GTP (1 mM) & DAPI (6.3 µM) GTP_DAPI->Incubate_37C Test_Compound Test Compound or Vehicle Control Test_Compound->Incubate_37C Measure_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) over time Incubate_37C->Measure_Fluorescence Plot_Fluorescence Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Fluorescence Calculate_IC50 Calculate IC50 value Plot_Fluorescence->Calculate_IC50 G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis FTase_Enzyme FTase Enzyme Incubate_RT Incubate at Room Temp in a 384-well plate FTase_Enzyme->Incubate_RT FPP_Substrate Farnesyl Pyrophosphate (FPP) FPP_Substrate->Incubate_RT Dansyl_Peptide Dansylated Peptide Substrate Dansyl_Peptide->Incubate_RT Test_Compound Test Compound or Vehicle Control Test_Compound->Incubate_RT Measure_Fluorescence Measure Fluorescence (Ex: 340nm, Em: 550nm) Incubate_RT->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

A Comparative Guide to 2-Methylthiophenothiazine and Commercial Probes for Detecting Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential performance of 2-Methylthiophenothiazine as a fluorescent probe for reactive oxygen species (ROS) against established commercial alternatives, namely 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) and MitoSOX™ Red. The information presented is based on available experimental data for the commercial probes and extrapolated data for this compound from studies on structurally related phenothiazine (B1677639) compounds.

Introduction to ROS Detection Probes

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. They play crucial roles in cell signaling and homeostasis; however, at high concentrations, they can lead to oxidative stress and cellular damage. Fluorescent probes are indispensable tools for researchers to detect and quantify intracellular ROS levels, providing insights into various physiological and pathological processes. An ideal fluorescent probe should exhibit high selectivity, sensitivity, photostability, and a significant fluorescence response upon reacting with its target analyte.

This compound is a phenothiazine derivative. The phenothiazine core is known to be susceptible to oxidation at the sulfur atom, a reaction that can lead to changes in its electronic and photophysical properties.[1][2] This characteristic suggests its potential as a "turn-on" or ratiometric fluorescent probe for ROS. Upon oxidation by ROS, the non-fluorescent or weakly fluorescent this compound could be converted into a fluorescent sulfoxide (B87167) derivative.

H2DCFDA is a widely used cell-permeant probe for detecting a broad range of ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[3][4] Inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]

MitoSOX™ Red is a cationic dihydroethidium (B1670597) derivative designed for the specific detection of superoxide (B77818) in the mitochondria of live cells.[6][7] Its positive charge facilitates its accumulation in the negatively charged mitochondria. Oxidation of MitoSOX™ Red by superoxide results in a product that intercalates with mitochondrial DNA, leading to a significant red fluorescence enhancement.[7][8]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound (estimated) and the commercial probes H2DCFDA and MitoSOX™ Red.

FeatureThis compound (Estimated)H2DCFDAMitoSOX™ Red
Target Analyte General ROS (e.g., HClO, H₂O₂)General ROS (H₂O₂, •OH, ONOO⁻)Mitochondrial Superoxide (O₂⁻•)
Excitation Max (nm) ~300-350~490-505~510
Emission Max (nm) ~450-550~520-535~580
Stokes Shift (nm) >100~30~70
Quantum Yield (Φ) Low (unoxidized), potentially high (oxidized)~0.76 (for oxidized DCF)[5]Not widely reported
Selectivity Moderate to High (dependent on specific ROS)Low (reacts with various ROS)[3]High (for mitochondrial superoxide)[8]
Cell Permeability YesYesYes
Localization Cytosol / MembranesCytosolMitochondria

Note: The data for this compound is an estimation based on the photophysical properties of related phenothiazine derivatives. Experimental validation is required.

Experimental Protocols

General Protocol for Cellular ROS Detection using this compound (Proposed)

This proposed protocol is based on standard methods for other fluorescent ROS probes and would require optimization.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final working concentration will need to be determined empirically but a starting range of 1-10 µM is suggested.

  • Cell Culture: Plate cells in a suitable format for fluorescence microscopy or microplate reader analysis and allow them to adhere overnight.

  • Induction of Oxidative Stress (Optional): Treat cells with a known ROS inducer (e.g., H₂O₂, menadione) to serve as a positive control.

  • Probe Loading: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Incubate the cells with the this compound working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells twice with a warm buffer to remove any excess, unloaded probe.

  • Imaging/Measurement: Add fresh buffer to the cells and immediately acquire images using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter for excitation and a green or yellow filter for emission). For quantitative analysis, use a fluorescence microplate reader with the corresponding excitation and emission wavelengths.

Protocol for Cellular ROS Detection using H2DCFDA

This protocol is adapted from established methods for using H2DCFDA.[9][10][11]

  • Probe Preparation: Prepare a stock solution of H2DCFDA in DMSO (typically 10-20 mM). Dilute the stock solution in a serum-free medium or buffer to a final working concentration of 5-20 µM immediately before use.

  • Cell Culture: Plate cells in a suitable format and allow them to adhere.

  • Probe Loading: Remove the culture medium, wash the cells with a warm buffer, and incubate them with the H2DCFDA working solution for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the probe solution and wash the cells twice with a warm buffer.

  • Treatment: Add the experimental compounds or ROS inducers to the cells.

  • Measurement: Measure the fluorescence intensity immediately using a fluorescence microscope (Ex/Em: ~495/525 nm) or a microplate reader. Kinetic measurements can be performed to monitor ROS production over time.

Protocol for Mitochondrial Superoxide Detection using MitoSOX™ Red

This protocol is based on the manufacturer's recommendations and literature.[6][8]

  • Probe Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. Dilute the stock solution in a warm buffer (e.g., HBSS or PBS) to a final working concentration of 2.5-5 µM.

  • Cell Culture: Plate cells and allow them to adhere.

  • Probe Loading: Remove the culture medium, wash the cells with a warm buffer, and incubate them with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells three times with a warm buffer.

  • Imaging: Add fresh warm buffer to the cells and image immediately using a fluorescence microscope with appropriate filter sets for red fluorescence (Ex/Em: ~510/580 nm).

Signaling Pathways and Probe Mechanisms

ROS-Mediated Signaling Pathway

Reactive oxygen species are involved in a multitude of cellular signaling pathways. An increase in intracellular ROS can activate various downstream signaling cascades, leading to cellular responses such as inflammation, proliferation, and apoptosis.[12] A simplified diagram of a generic ROS-mediated signaling pathway is presented below.

ROS_Signaling_Pathway ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 IKK IKK Complex ROS->IKK MAPK MAPK Cascades (JNK, p38) ASK1->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression NFkB NF-κB IKK->NFkB NFkB->Gene_Expression

Caption: A simplified diagram of ROS-mediated signaling pathways.

Experimental Workflow for ROS Detection

The general workflow for detecting intracellular ROS using a fluorescent probe involves several key steps, from cell preparation to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture and Plating Treatment 2. Treatment with Stimulus (Optional) Cell_Culture->Treatment Probe_Loading 3. Probe Loading Treatment->Probe_Loading Washing 4. Washing Probe_Loading->Washing Data_Acquisition 5. Fluorescence Measurement (Microscopy or Plate Reader) Washing->Data_Acquisition Data_Analysis 6. Data Analysis and Quantification Data_Acquisition->Data_Analysis

Caption: General experimental workflow for cellular ROS detection.

Logical Relationship of Probe Activation

The activation of these fluorescent probes is contingent on a series of events within the cell, starting with cellular uptake and ending with the detection of a fluorescent signal.

Probe_Activation_Logic Uptake Cellular Uptake of Probe Activation Intracellular Activation (e.g., Esterase Cleavage) Uptake->Activation Oxidation Oxidation by ROS Activation->Oxidation Fluorescence Fluorescence Emission Oxidation->Fluorescence

Caption: Logical steps of fluorescent probe activation for ROS detection.

Conclusion

While this compound shows theoretical promise as a fluorescent probe for ROS based on the known reactivity of the phenothiazine scaffold, a direct comparison with established commercial probes like H2DCFDA and MitoSOX™ Red is limited by the lack of specific experimental data. H2DCFDA remains a versatile, albeit non-specific, tool for general ROS detection, while MitoSOX™ Red offers high specificity for mitochondrial superoxide. Further research is required to fully characterize the photophysical properties and sensing performance of this compound to validate its potential as a reliable and effective probe for reactive oxygen species. Researchers interested in using this compound are encouraged to perform thorough characterization and optimization experiments.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methylthiophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of chemical compounds are paramount to ensuring a safe environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylthiophenothiazine (CAS: 7643-08-5), a heterocyclic compound with applications in pharmaceuticals and as a chemical intermediate.[1] Adherence to these guidelines will help mitigate risks and ensure the responsible management of this chemical waste.

Essential Safety and Chemical Profile

This compound is a solid substance, appearing as a white to orange or green powder or crystal.[2] It is crucial to be aware of its physical and chemical properties, as well as its associated hazards, before handling and disposal.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue
Molecular Formula C₁₃H₁₁NS₂[2]
Molecular Weight 245.36 g/mol [2]
Appearance White to Orange to Green powder to crystal[2]
Melting Point 140-144 °C[3]
Hazard Statements H302: Harmful if swallowed[4][5] H315: Causes skin irritation[4][5][6] H317: May cause an allergic skin reaction[4] H319: Causes serious eye irritation[4][5][6] H373: May cause damage to organs (blood) through prolonged or repeated exposure H410: Very toxic to aquatic life with long lasting effects
Signal Word Warning[6]
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) respirator
Storage Class 11 - Combustible Solids

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to laboratory personnel. The following workflow provides a systematic approach to its disposal.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_disposal Storage & Final Disposal A Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Collect this compound waste in a designated, compatible container. A->B C Is the waste mixed with other substances? B->C D Characterize the mixed waste. Consult SDS for all components. C->D Yes E Segregate as pure This compound waste. C->E No F Ensure container is tightly sealed and in good condition. D->F E->F G Label container clearly: 'Hazardous Waste' 'this compound' and list all components if mixed. F->G H Store container in a designated, secure, and well-ventilated hazardous waste accumulation area. G->H I Arrange for pickup and disposal by a licensed hazardous waste disposal company. H->I J Maintain disposal records in accordance with institutional and regulatory requirements. I->J

Caption: Disposal Workflow for this compound.

Detailed Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : If the spill is significant, evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[7]

  • Don Personal Protective Equipment (PPE) : Before addressing the spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if dust is present.[5][6]

  • Contain the Spill : Prevent the spread of the spilled material. Use an inert absorbent material such as sand or vermiculite (B1170534) to cover and contain the spill.[7] Avoid creating dust.[5][6]

  • Collect the Waste : Carefully sweep or scoop the contained material into a suitable, closed container for disposal.[5][6][7]

  • Clean the Area : Thoroughly clean the spill area with soap and water.[7]

  • Dispose of Contaminated Materials : All contaminated materials, including absorbent, gloves, and cleaning supplies, must be disposed of as hazardous waste following the protocol outlined above.[7]

Crucially, do not allow the product to enter drains, as it is toxic to aquatic life. [6] Discharge into the environment must be avoided.[6]

Regulatory Compliance

It is imperative to consult and adhere to all local, state, and federal regulations concerning chemical waste disposal.[7] Additionally, your institution's specific Standard Operating Procedures (SOPs) for hazardous waste management must be followed. Proper characterization and labeling of waste containers are critical for regulatory compliance and safe handling by waste disposal personnel.[7] While this compound is not classified as dangerous goods for transport under ADR/RID, IMDG, and IATA regulations, it must still be managed as hazardous waste for disposal.[6]

References

Safeguarding Your Research: A Guide to Handling 2-Methylthiophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic field of drug development, ensuring a safe working environment is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methylthiophenothiazine, a crucial compound in various research applications. Adherence to these procedures is vital for minimizing risk and ensuring the integrity of your experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazard statements, necessitating a comprehensive approach to personal protection. The compound is known to cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed and could cause an allergic skin reaction.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationStandard
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved[1]
Skin Protection Impervious clothing and chemical-resistant glovesInspect gloves prior to use[1]
Respiratory Protection Type N95 (US) respirator or equivalentRecommended where dust formation is possible

Operational Plan for Handling this compound

A systematic approach to handling this compound will mitigate risks and ensure a secure research environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

  • Provide appropriate exhaust ventilation at places where dust may form.[1]

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.[4]

2. Procedural Guidance:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_1 1. Lab Coat Don_2 2. Respirator (N95) Don_1->Don_2 Don_3 3. Goggles/Face Shield Don_2->Don_3 Don_4 4. Gloves Don_3->Don_4 Handle_Chemical Handle This compound Don_4->Handle_Chemical Doff_1 1. Gloves Doff_2 2. Goggles/Face Shield Doff_1->Doff_2 Doff_3 3. Lab Coat Doff_2->Doff_3 Doff_4 4. Respirator Doff_3->Doff_4 End End Doff_4->End Start Start Start->Don_1 Handle_Chemical->Doff_1

PPE Donning and Doffing Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, closed, and labeled container for disposal.[1]

  • Sweep up and shovel any spilled solid material, avoiding dust generation.[1][3]

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

  • Do not allow the product to enter drains.[1][6] Discharge into the environment must be avoided.[1][6]

3. Contaminated PPE:

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Contaminated clothing should be removed and washed before reuse.[1] If heavily contaminated, it should be disposed of as hazardous waste.

By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a high standard of laboratory safety. This proactive approach to chemical management not only protects personnel but also upholds the integrity and quality of scientific research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.